molecular formula C5H9NOS B13534860 2-Thia-6-azaspiro[3.3]heptane 2-oxide

2-Thia-6-azaspiro[3.3]heptane 2-oxide

Cat. No.: B13534860
M. Wt: 131.20 g/mol
InChI Key: YSYFHRIMYHBTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-6-azaspiro[3.3]heptane 2-oxide (CAS 1251010-50-0) is a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound, with the molecular formula C5H9NOS and a molecular weight of 131.20 g/mol, features a unique structure that incorporates a sulfoxide group within a rigid, three-dimensional spirocyclic framework . Such constrained scaffolds are highly valuable for the design and synthesis of novel bioactive molecules, serving as analogs of saturated heterocycles like piperidines and pyrrolidines to explore structure-activity relationships and improve pharmacological properties . Researchers utilize this and related spirocyclic azetidines as versatile building blocks for creating potential GABA and ornithine analogues, which are relevant in neuroscience and chemical biology research . The compound is classified as a dangerous good (UN 3259) and requires careful handling, as it poses serious safety hazards including causing severe skin burns and eye damage (H314) . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

2λ4-thia-6-azaspiro[3.3]heptane 2-oxide

InChI

InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2

InChI Key

YSYFHRIMYHBTIO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CS(=O)C2

Origin of Product

United States

Foundational & Exploratory

The Aza-Spiro[3.3]heptane Scaffold: A Technical Guide to Next-Generation Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated the importance of three-dimensional (3D) scaffolds that improve physicochemical properties without sacrificing potency.[1] Among these, aza-spiro[3.3]heptane and its heteroatom variants (e.g., 2-oxa-6-azaspiro[3.3]heptane) have emerged as superior bioisosteres for traditional six-membered rings like piperidine, piperazine, and morpholine.[2]

This guide provides a technical deep-dive into the structural rationale, physicochemical profiling, and scalable synthesis of these scaffolds.[3] It is designed to empower medicinal chemists to deploy these motifs to modulate lipophilicity (


), enhance metabolic stability, and secure novel intellectual property (IP) space.

Part 1: Structural Significance & Bioisosterism[3][4]

The Geometric "Twist"

Unlike the chair conformation of piperidine, which projects substituents in equatorial or axial positions, the aza-spiro[3.3]heptane scaffold forces a rigid, 90-degree orientation between the two rings. This "kink" alters the exit vectors of substituents, allowing the molecule to probe unique chemical space within a binding pocket while maintaining a similar overall hydrodynamic radius to its six-membered counterparts.

The Lipophilicity Paradox

A counterintuitive feature of aza-spiro[3.3]heptanes is their effect on lipophilicity. Typically, adding carbon atoms increases ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


. However, replacing a piperidine (

) with a 2-azaspiro[3.3]heptane (

) often lowers the measured

.
  • Mechanism: The spirocyclic nitrogen is often more basic (higher

    
    ) than the piperidine nitrogen due to reduced steric shielding of the lone pair and altered solvation energetics. At physiological pH (7.4), a higher fraction of the spiro-amine is ionized, increasing aqueous solubility and lowering 
    
    
    
    .
  • Vector Impact: The compact, spherical shape of the spiro-system has a lower solvent-accessible surface area (SASA) relative to flexible alkyl chains, further influencing solvation.

Metabolic Stability

The spiro[3.3]heptane core is devoid of the metabolically labile benzylic or allylic protons often found in traditional drug scaffolds. Furthermore, the quaternary spiro-carbon blocks oxidative metabolism at that position, a common soft spot in piperidines (alpha-oxidation).

Part 2: Physicochemical Profiling[3]

The following table contrasts the core properties of the traditional morpholine ring against its spirocyclic bioisostere, 2-oxa-6-azaspiro[3.3]heptane .

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneImpact on Drug Design
Hybridization ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

rich
100%

(Rigid)
Higher

correlates with lower clinical attrition.
Vector Geometry Chair / Boat (Flexible)Rigid

Twist
Pre-organized conformation may reduce entropic penalty upon binding.
Basicity (

)
~8.3~9.0 - 9.5Increased basicity improves solubility but may alter permeability.
Metabolic Liability

-carbon oxidation
ReducedQuaternary center blocks

-oxidation; strained rings are surprisingly stable.
IP Status GenericNovel / ProtectableOffers a strategy to "reset" patent life on known pharmacophores.

Part 3: Strategic Synthesis (Scalable Protocol)

While many routes exist, the "Mercachem/Bayer" route is the industry standard for scalability, avoiding unstable intermediates and utilizing commercially available starting materials.[3]

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Target: 2-Oxa-6-azaspiro[3.3]heptane (often isolated as a stable oxalate or sulfonate salt). Key Intermediate: 3,3-Bis(bromomethyl)oxetane.[4]

Reagents & Materials:
  • Starting Material: Tribromoneopentyl alcohol (TBNPA).

  • Reagents: Sodium hydroxide (NaOH), Benzylamine (

    
    ), 
    
    
    
    (for deprotection).
  • Solvents: Toluene, Ethanol, Water.[3]

Step-by-Step Methodology:
  • Oxetane Ring Formation (Intramolecular Cyclization):

    • Dissolve Tribromoneopentyl alcohol (TBNPA) in toluene.

    • Add 40% aqueous NaOH slowly at reflux. The internal temperature must be monitored to control the exotherm.

    • Mechanistic Insight: The alkoxide formed attacks the

      
      -carbon, displacing bromide to form the strained oxetane ring.
      
    • Workup: Phase separation. The organic layer contains 3,3-bis(bromomethyl)oxetane.[4] Distillation is recommended for high purity.

  • Spiro-Cyclization (Double Alkylation):

    • To the solution of 3,3-bis(bromomethyl)oxetane, add Benzylamine (1.0 equiv) and excess Sodium Carbonate (

      
      ) or dilute NaOH.
      
    • Heat to reflux (

      
      ) for 12-24 hours.
      
    • Mechanistic Insight: This is a double nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ). The first displacement forms a secondary amine, which intramolecularly displaces the second bromide to close the azetidine ring, forming the spiro junction.
      
    • Validation: Monitor by LCMS for the disappearance of the mono-alkylated intermediate.

  • Deprotection (Hydrogenolysis):

    • Dissolve the N-benzyl spiro intermediate in Ethanol.

    • Add 10%

      
       catalyst (5 wt% loading) and Ammonium Formate (transfer hydrogenation) or 
      
      
      
      gas (1 atm).
    • Heat to

      
       until conversion is complete.
      
    • Isolation: Filter through Celite.[2] Treat the filtrate with Oxalic Acid (0.5 equiv in EtOH) to precipitate the 2-oxa-6-azaspiro[3.3]heptane oxalate salt.

    • Why Oxalate? The free base is volatile and difficult to handle. The oxalate salt is a stable, non-hygroscopic solid suitable for storage.[3]

Synthetic Workflow Diagram

SynthesisRoute TBNPA Tribromoneopentyl Alcohol (TBNPA) Oxetane 3,3-Bis(bromomethyl) oxetane TBNPA->Oxetane NaOH, Reflux (Intramolecular SN2) NBnSpiro N-Benzyl-2-oxa-6- azaspiro[3.3]heptane Oxetane->NBnSpiro BnNH2, Base (Double Alkylation) FinalProd 2-Oxa-6-azaspiro[3.3] heptane Oxalate NBnSpiro->FinalProd 1. H2, Pd/C 2. Oxalic Acid

Caption: Scalable synthetic route from Tribromoneopentyl alcohol to the stable oxalate salt of 2-oxa-6-azaspiro[3.3]heptane.

Part 4: Case Studies in Drug Discovery

Bupivacaine Analogues (1-Azaspiro[3.3]heptane)

Researchers successfully replaced the piperidine ring of the anesthetic Bupivacaine with a 1-azaspiro[3.3]heptane core.

  • Outcome: The spiro-analogue retained the anesthetic potency of the parent drug but demonstrated lower systemic toxicity .[1]

  • Mechanism: The altered metabolic profile reduced the formation of toxic metabolites associated with the piperidine ring degradation.

AZD1979 (MCHr1 Antagonist)

AstraZeneca utilized the 2-oxa-6-azaspiro[3.3]heptane scaffold in the development of AZD1979, a Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist.

  • Challenge: The initial morpholine-containing leads suffered from hERG liability (cardiotoxicity risk).

  • Solution: Bioisosteric replacement with the spiro-ether reduced lipophilicity and altered the vector presentation of the basic nitrogen, significantly reducing hERG affinity while maintaining target potency.

References

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition (2023) [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters (2019) [Link][1]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Source: ACS Omega (2023) [Link][4]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks Source: Organic Letters (2012) [Link][5]

Sources

The Spirocyclic Advantage: Engineering 3D Complexity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of Spirocyclic Scaffolds in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dominance of flat, aromatic-rich structures in drug discovery has historically been driven by the reliability of Suzuki-Miyaura couplings and amide bond formations. However, this "flatland" approach often results in poor physicochemical properties, including low solubility and high promiscuity. Spirocyclic scaffolds—structures where two rings share a single quaternary atom—have emerged as a critical solution.[1] By imparting inherent three-dimensionality (3D), increasing fraction sp3 (Fsp3) character, and offering rigid, orthogonal exit vectors, spirocycles allow medicinal chemists to optimize binding affinity without compromising drug-like properties. This guide analyzes the structural, kinetic, and synthetic utility of spirocycles, supported by validated protocols and case studies of FDA-approved therapeutics.

The Physicochemical Imperative: Escaping Flatland

The Fsp3 Correlation

Lovering et al. (2009) famously demonstrated that higher saturation (Fsp3) correlates with clinical success. Spirocycles are the most efficient way to increase Fsp3 because they introduce a quaternary center without adding excessive molecular weight or rotatable bonds.

Table 1: Comparative Properties of Spirocyclic vs. Flat Analogs

PropertyFlat Analog (e.g., N-Phenyl Piperidine)Spirocyclic Analog (e.g., N-Phenyl Spiro[3.3]heptane)Impact on Drug Developability
Fsp3 Low (<0.3)High (>0.5)Higher clinical success probability; reduced promiscuity.
LogP High (Lipophilic)Lower (More Polar)Improved solubility; reduced off-target binding.
Solubility Often Poor (Crystal Packing)ImprovedDisrupted crystal lattice energy due to 3D shape.
Metabolic Stability Susceptible to CYP450 (Aromatic hydroxylation)EnhancedBlocked metabolic soft spots; quaternary carbon is metabolically inert.
Conformation Flexible (Entropy penalty upon binding)Rigid (Pre-organized)Lower entropy penalty; higher potency.
Vector Exploration

Unlike ortho/meta/para substitution on phenyl rings, which are confined to a 2D plane, spirocycles offer orthogonal exit vectors . A substituent on Ring A is geometrically locked at a ~90° angle relative to Ring B. This allows for the exploration of novel chemical space within a binding pocket, accessing sub-pockets that flat molecules cannot reach.

Structural Biology & Binding Kinetics

The rigid nature of spirocyclic scaffolds reduces the conformational entropy penalty (


) associated with ligand-protein binding.
Diagram: The Entropy Advantage

The following diagram illustrates how spirocyclization locks the bioactive conformation, minimizing the energy cost of binding.

SpiroEntropy FlexibleLigand Flexible Linear Analog (High Entropy) BindingEvent1 Binding Process (Large TΔS Penalty) FlexibleLigand->BindingEvent1 High Rotational Freedom SpiroLigand Rigid Spirocyclic Analog (Pre-organized) BoundComplex1 Bound State (Low Affinity) BindingEvent1->BoundComplex1 BindingEvent2 Binding Process (Minimal TΔS Penalty) SpiroLigand->BindingEvent2 Locked Conformation BoundComplex2 Bound State (High Affinity) BindingEvent2->BoundComplex2

Figure 1: Thermodynamic advantage of spirocyclic rigidification. Pre-organization minimizes entropy loss upon binding.

Case Studies in Drug Discovery

Risdiplam (Evrysdi)[2]
  • Indication: Spinal Muscular Atrophy (SMA).[1][2][3]

  • Spiro Moiety: 4,7-diazaspiro[2.5]octane .[1][3][4]

  • Mechanism: The spirocycle is critical for positioning the molecule within the SMN2 pre-mRNA splicing complex. The specific geometry of the [2.5] spiro system orients the nitrogen lone pairs to interact with the phosphate backbone of the RNA, a contact impossible with a flat piperazine analog.

Ledipasvir (Harvoni)
  • Indication: Hepatitis C (NS5A Inhibitor).

  • Spiro Moiety: Spiro[2.4]heptane (part of the fused pyrrolidine system).

  • Mechanism: The spiro-cyclopropyl moiety increases potency by filling a small hydrophobic pocket on the NS5A dimer interface, while also restricting the rotation of the nearby imidazole ring to favor the bioactive conformation.

Experimental Protocol: Synthesis of a Spiro[3.3]heptane Scaffold

One of the most valuable building blocks in modern medicinal chemistry is 2-oxa-6-azaspiro[3.3]heptane .[5] It serves as a bioisostere for morpholine but with significantly lower lipophilicity.

Objective: Synthesis of 2-oxa-6-azaspiro[3.3]heptane tosylate from tribromoneopentyl alcohol. This protocol is self-validating via intermediate isolation.

Synthetic Workflow Diagram

SynthesisProtocol Start Tribromoneopentyl Alcohol (Starting Material) Step1 Step 1: Oxetane Formation (NaH, THF, Reflux) Start->Step1 Inter1 Intermediate: 3,3-bis(bromomethyl)oxetane Step1->Inter1 Intramolecular Etherification Step2 Step 2: Spirocyclization (TsNH2, K2CO3, DMF, 100°C) Inter1->Step2 Product Product: N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Step2->Product Double N-Alkylation Step3 Step 3: Deprotection (Optional) (Mg/MeOH, Sonication) Product->Step3 Final Final Salt: 2-oxa-6-azaspiro[3.3]heptane oxalate Step3->Final

Figure 2: Step-wise synthesis of the morpholine bioisostere 2-oxa-6-azaspiro[3.3]heptane.

Detailed Methodology

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • Reagents: Tribromoneopentyl alcohol (100 g, 307 mmol), NaOH (25 g, 625 mmol), Water (100 mL).

  • Procedure: Dissolve tribromoneopentyl alcohol in toluene. Add aqueous NaOH. Heat to reflux with vigorous stirring for 4 hours. The reaction relies on the intramolecular displacement of a bromide by the alkoxide.

  • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting alcohol.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO4. Distill under reduced pressure (bp ~80°C at 10 mmHg) to obtain a clear oil.

Step 2: Cyclization to N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Reagents: 3,3-bis(bromomethyl)oxetane (from Step 1), p-Toluenesulfonamide (1.0 eq), K2CO3 (2.5 eq), 18-crown-6 (cat.), DMF.

  • Procedure:

    • Suspend K2CO3 and TsNH2 in DMF.

    • Add the oxetane dropwise at 100°C.

    • Stir at 110°C for 16 hours.

  • Mechanism: This is a double nucleophilic substitution. The first alkylation is intermolecular; the second is a rapid intramolecular ring closure to form the strained azetidine ring.

  • Purification: Pour into ice water. The product precipitates as a white solid. Filter and recrystallize from Ethanol.

  • Characterization: 1H NMR (DMSO-d6) should show characteristic doublets for the oxetane ring (~4.5 ppm) and the azetidine ring (~3.8 ppm), integrating 4:4.

Step 3: Deprotection (To generate the free amine salt)

  • Procedure: Treat the N-tosyl compound with Mg powder in Methanol under sonication (reductive cleavage).

  • Isolation: Filter off Mg. Add oxalic acid to the filtrate to precipitate the stable 2-oxa-6-azaspiro[3.3]heptane oxalate salt.

Future Outlook: Beyond Small Molecules

The utility of spirocycles is expanding into new modalities:

  • PROTACs: Spirocyclic linkers (e.g., spiro-piperidines) are being used to rigidify the linker region, improving the permeability of these high-molecular-weight degraders.

  • Covalent Inhibitors: Spiro-epoxides and spiro-aziridines are being explored as latent electrophiles that react only upon specific enzymatic activation.

  • Fragment-Based Drug Discovery (FBDD): Spirocyclic fragments are highly valued in FBDD libraries because they cover 3D chemical space more efficiently than flat heteroaromatics, providing higher quality "hits" that are easier to optimize.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane. Organic Letters. Link

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[2] Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

Sources

Novel Spirocyclic Compounds in Drug Discovery: A Guide to Escaping Flatland and Building Better Drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutics has pushed medicinal chemists to explore chemical space beyond the traditional "flatland" of aromatic, two-dimensional molecules. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a powerful class of scaffolds that offer inherent three-dimensionality.[1][2] This guide provides a comprehensive overview of the strategic advantages of incorporating spirocyclic motifs in drug design. We will delve into their profound impact on physicochemical properties, target engagement, and overall pharmacokinetic profiles. Through field-proven insights, detailed protocols, and illustrative case studies, this document serves as a technical resource for scientists aiming to leverage the unique structural and biological benefits of spirocyclic compounds to accelerate the development of next-generation therapeutics.

Introduction: The Imperative to Escape Flatland

For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar, aromatic structures. While successful, this approach has limitations. Flat molecules often exhibit suboptimal physicochemical properties, such as poor solubility and high metabolic turnover, and an over-reliance on this chemical space has led to crowded intellectual property landscapes.[3]

A paradigm shift towards molecules with greater three-dimensionality, quantified by a higher fraction of sp3-hybridized carbons (Fsp3), has been shown to correlate with a higher probability of clinical success.[4] Spirocycles are a premier strategy for achieving this three-dimensional topology.[1][4] By introducing a quaternary spiroatom, two rings are forced into perpendicular orientations, creating a rigid, well-defined, and complex three-dimensional shape that can explore protein binding pockets more effectively than their flat counterparts.[2]

The Spirocyclic Advantage: Optimizing Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic scaffold is not merely a design choice; it is a strategic intervention to fine-tune a molecule's fundamental properties for better drug-like behavior.[5][6] This allows for the multiparametric optimization of a lead candidate's profile.[7]

Causality in Physicochemical Modulation

The rigid, non-planar structure of a spirocycle directly influences a molecule's interaction with its environment, leading to tangible improvements in key drug-like properties.

  • Solubility and Lipophilicity: The 3D structure of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility. Furthermore, by replacing a flat aromatic ring with a saturated spirocycle, it's possible to decrease lipophilicity (LogP/LogD), a critical factor in reducing off-target toxicity and improving a compound's overall profile.[4] For instance, in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspirocycles successfully lowered logD values.[4]

  • Metabolic Stability: The quaternary carbon at the core of a spirocycle is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This inherent stability can significantly reduce metabolic clearance, prolonging the half-life of a drug candidate.[4][7]

  • Permeability: While increased Fsp3 character can sometimes reduce permeability, the conformational rigidity of spirocycles can help strike a balance. The rigid structure can minimize the entropic penalty of adopting a membrane-permeable conformation, aiding in cell penetration and bioavailability.[8]

Table 1: Impact of Spirocyclic Scaffolds on Key Drug Properties
PropertyObservation with Spirocycle IntroductionRationale / CausalityReference
Aqueous Solubility Often IncreasedDisruption of planar stacking and crystal packing forces due to 3D shape.[1][9]
Lipophilicity (LogP/D) Can be DecreasedReplacement of flat, lipophilic aromatic rings with saturated, more polar scaffolds.[4]
Metabolic Stability Generally IncreasedThe quaternary spiroatom is sterically shielded and not susceptible to oxidative metabolism.[4][7]
Potency Often IncreasedRigid scaffold pre-organizes pharmacophores for optimal binding, reducing entropic penalty.[4][10]
Target Selectivity Can be Significantly ImprovedDefined 3D vectors allow for more precise interactions with the target over off-targets.[4]
hERG Inhibition Often ReducedThe 3D structure can disrupt the planarity and basicity often associated with hERG binding.[7]

Enhancing Target Engagement and Biological Activity

The primary function of a drug is to interact with its biological target with high affinity and specificity. The structural rigidity and defined spatial arrangement of substituents offered by spirocycles provide a distinct advantage in achieving this goal.[11]

Conformational Rigidity and Potency

Flexible molecules must adopt a specific, high-energy conformation to bind to a target, paying an "entropic penalty" that reduces binding affinity. Spirocycles lock down rotatable bonds, pre-organizing the pharmacophoric elements into a bioactive conformation.[3][4] This reduction in the entropic cost of binding can translate directly into a significant increase in potency.[10] A clear example was seen during the optimization of protein tyrosine phosphatase 2 (SHP2) inhibitors, where a spirocyclic scaffold was introduced to lock the orientation of a primary amine, preserving crucial hydrogen bond interactions and improving cellular efficacy.[4]

Achieving Selectivity through 3D Vectoriality

The unique three-dimensional arrangement of functional groups around a spirocyclic core allows for highly specific interactions within a binding pocket. This "vectoriality" is difficult to replicate with flat molecules. The ability to fine-tune these vectors allows chemists to maximize interactions with the desired target while avoiding interactions with off-targets, thereby improving selectivity. In one notable example, replacing a piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other family members, which was accompanied by reduced DNA damage and cytotoxicity.[4]

Diagram 1: The Spirocyclic Advantage Workflow

cluster_0 Design & Synthesis cluster_1 Property Improvement cluster_2 Biological Outcome Start Lead Compound (Often Planar, Flexible) Introduce_Spiro Introduce Spirocyclic Scaffold Start->Introduce_Spiro PhysChem Modulate Physicochemical Properties (Solubility, LogP) Introduce_Spiro->PhysChem ADME Enhance ADME Profile (Metabolic Stability) Introduce_Spiro->ADME Binding Optimize Target Binding (Rigidity, Lower Entropy Penalty) PhysChem->Binding ADME->Binding Potency Increased Potency Binding->Potency Selectivity Improved Selectivity Binding->Selectivity End Optimized Drug Candidate Potency->End Selectivity->End

Caption: Logical flow from a planar lead to an optimized drug candidate through the strategic introduction of a spirocyclic scaffold.

Strategic Synthesis of Spirocyclic Compounds

While the benefits are clear, the synthesis of spirocycles can be challenging due to their steric complexity.[5][12] However, the development of new synthetic methodologies and the increasing commercial availability of spirocyclic building blocks have made these scaffolds more accessible than ever.[9][10]

Key Synthetic Approaches

A variety of synthetic strategies can be employed to construct the spirocyclic core. These include:

  • Intramolecular Cyclizations: Reactions such as enyne cycloisomerization can be powerful for forming the spiro center.[1]

  • Cycloaddition Reactions: [3+2] cycloadditions, for example, between an azomethine ylide and an exocyclic alkene, are effective for building spiro-pyrrolidine systems.[13]

  • Condensation Reactions: A common and robust method involves the condensation of a ketone with a suitable difunctional reagent, such as the formation of a spiro-hydantoin from a ketone, potassium cyanide, and ammonium carbonate.[14]

Experimental Protocol: Synthesis of a Spiro-Thiazolidinone Scaffold

This protocol describes a self-validating system for the synthesis of a spiro-thiazolidinone derivative, a scaffold with known biological relevance.[15] The causality is clear: the reaction proceeds via formation of a Schiff base (imine) followed by an intramolecular cyclization upon addition of the thiol-containing reagent.

Objective: To synthesize a spiro-thiazolidinone derivative from a steroidal ketone.

Materials:

  • Epiandrosterone (starting ketone)

  • Sulfanilamide

  • Thioglycolic acid

  • p-Toluenesulfonic acid (p-TSA, catalyst)

  • Dioxane (solvent)

  • Anhydrous Sodium Sulfate (drying agent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Imine Formation (Schiff Base):

    • In a round-bottom flask, dissolve epiandrosterone (1.0 eq) and sulfanilamide (1.1 eq) in anhydrous dioxane.

    • Add a catalytic amount of p-TSA (0.1 eq).

    • Equip the flask with a reflux condenser and a Dean-Stark trap to remove water formed during the reaction.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Causality Check: Monitor the reaction progress by TLC. The disappearance of the starting ketone and the appearance of a new, less polar spot indicates the formation of the imine intermediate. The removal of water drives the equilibrium towards product formation.

  • Cycloaddition/Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add thioglycolic acid (1.5 eq) dropwise to the flask.

    • Heat the mixture back to reflux and stir for an additional 8-12 hours.

    • Causality Check: Monitor by TLC. The disappearance of the imine intermediate spot and the formation of the final product spot confirms the cyclization.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Self-Validation: The crude product should show a dominant spot on TLC corresponding to the desired spirocycle.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiro-thiazolidinone product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The Role of Computational Chemistry

Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate timelines and reduce costs.[16] For spirocyclic compounds, CADD is invaluable for navigating their complex 3D nature.

  • Virtual Screening: Libraries of virtual spirocyclic compounds can be docked into a target's binding site to predict binding affinity and pose, allowing chemists to prioritize the most promising scaffolds for synthesis.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a spirocyclic ligand in a solvated binding pocket, providing insights into the stability of key interactions and the influence of the rigid scaffold on the protein's conformation.

  • Property Prediction: In silico tools can accurately predict ADME and physicochemical properties, enabling the design of spirocycles with optimal drug-like characteristics from the outset.

Diagram 2: CADD Workflow for Spirocycle Design

CADD_Workflow Target_ID Target Identification & Validation Library_Design Design Virtual Library of Spirocyclic Scaffolds Target_ID->Library_Design Docking High-Throughput Virtual Screening (Docking) Library_Design->Docking Scoring Scoring and Ranking of Hits Docking->Scoring MD_Sim Molecular Dynamics Simulations on Top Hits Scoring->MD_Sim ADMET_Pred In Silico ADMET Prediction MD_Sim->ADMET_Pred Synthesis_Prio Prioritization for Chemical Synthesis ADMET_Pred->Synthesis_Prio Feedback_Loop Experimental Data (Feedback Loop) Synthesis_Prio->Feedback_Loop Feedback_Loop->Library_Design

Caption: A typical computer-aided drug design workflow for the discovery and optimization of novel spirocyclic compounds.

Challenges and Future Directions

Despite their immense potential, challenges remain. The primary hurdle is often synthetic complexity, which can slow down the design-make-test-analyze cycle.[6][12] However, ongoing innovations in synthetic organic chemistry, including catalysis and flow chemistry, are continuously making these scaffolds more accessible.

The future for spirocycles in drug discovery is bright. Their application is expanding into new modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where the rigid 3D scaffold can be used to precisely orient reactive groups or linker exit vectors.[9] The exploration of more complex systems, such as bis-spirocycles, promises to unlock even more novel and biologically relevant chemical space.[17]

Conclusion

Spirocyclic compounds represent a validated and highly effective strategy for overcoming many of the challenges associated with traditional drug discovery. Their inherent three-dimensionality provides a powerful tool for modulating physicochemical properties, enhancing metabolic stability, and achieving superior potency and selectivity.[4][10] By moving beyond "flatland," researchers can access novel chemical space and design drug candidates with more favorable, clinically successful profiles. As synthetic accessibility continues to improve, the surge of spirocycles in drug discovery is set to continue, solidifying their role as a privileged scaffold in the modern medicinal chemist's toolkit.[9]

References

  • Tedeschi, A., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Available from: [Link]

  • Dias, G. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]

  • Dias, G. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Available from: [Link]

  • Danylenko, M. V., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. Available from: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available from: [Link]

  • Fisyuk, A. S. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Available from: [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • Dias, G. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Al-Malki, J., & Al-Rashida, M. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available from: [Link]

  • Request PDF. The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available from: [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available from: [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Scribd. Pharmacokinetics of Spiro Compounds. Available from: [Link]

  • Request PDF. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available from: [Link]

  • SpiroChem. Macrocycles. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Available from: [Link]

  • Attou, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • D'yakonov, V. A., & D'yakonova, O. A. (2019). Spirocyclic Motifs in Natural Products. Molecules. Available from: [Link]

  • ResearchGate. Examples of spirocycle-containing marketed drugs. Available from: [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • SpiroChem. Computer-Aided Drug Design. Available from: [Link]

  • Krasavin, M. (2020). Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. Available from: [Link]

  • Fisyuk, A. S. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available from: [Link]

Sources

Preliminary Studies on 2-Thia-6-azaspiro[3.3]heptane 2-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel saturated heterocycles to replace classical rings like morpholine, piperazine, and thiomorpholine has led to the rise of Strained Spiro Heterocycles (SSHs) . Among these, 2-thia-6-azaspiro[3.3]heptane 2-oxide represents a high-value, under-explored scaffold.

This compound offers a unique combination of physicochemical properties:

  • High Fsp³ Character: Increases solubility and potentially improves clinical success rates.[1]

  • Defined Exit Vectors: The spiro[3.3] geometry creates a rigid, non-planar angle between substituents, distinct from the chair conformation of six-membered rings.

  • Tunable Polarity: The sulfoxide moiety acts as a strong hydrogen bond acceptor (HBA) and dipole, offering different electronic properties than its sulfone (dioxide) or ether (oxa) analogs.

This guide provides a validated synthetic route, physicochemical profiling, and strategic applications for this scaffold in medicinal chemistry.

Chemical Architecture & Rational Design

Structural Geometry

Unlike the flexible chair conformation of thiomorpholine 1-oxide, the 2-thia-6-azaspiro[3.3]heptane 2-oxide core is rigid. The two four-membered rings are joined at a spiro carbon, enforcing a perpendicular orientation between the azetidine and thietane rings.

  • Puckering: Both the azetidine and thietane rings exhibit significant puckering to relieve torsional strain.

  • Chirality: The sulfoxide sulfur is a stereogenic center. In the context of the spiro system, if the nitrogen is substituted with a non-symmetric group, the molecule can exist as diastereomers ( cis / trans relative to the ring puckering and N-substituent).

Bioisosteric Mapping

This scaffold serves as a bioisostere for thiomorpholine 1-oxide and morpholine .

  • Morpholine: Low lipophilicity, moderate basicity.

  • Spiro-sulfoxide: Lower lipophilicity (due to the sulfoxide dipole), higher rigidity, and a distinct vector for the nitrogen lone pair.

Bioisostere cluster_0 Classical Core cluster_1 Spiro Scaffold M Thiomorpholine 1-oxide (Flexible Chair) S 2-Thia-6-azaspiro[3.3]heptane 2-oxide (Rigid, Defined Vectors) M->S Rigidification Lower LogP

Figure 1: Bioisosteric relationship between classical heterocycles and the spiro[3.3] scaffold.

Validated Synthesis Protocol

The synthesis of the 2-oxide requires precise control to avoid over-oxidation to the sulfone (2,2-dioxide). The following protocol utilizes Sodium Periodate (NaIO₄) for chemoselective oxidation.

Retrosynthetic Analysis

The core is assembled via a double nucleophilic displacement of a bis-electrophile by sulfide, followed by controlled oxidation.

Key Intermediates:

  • Precursor: N-Boc-3,3-bis(bromomethyl)azetidine (or iodomethyl analog).

  • Core: N-Boc-2-thia-6-azaspiro[3.3]heptane.

  • Target: 2-Thia-6-azaspiro[3.3]heptane 2-oxide (salt or free base).

Step-by-Step Methodology
Step 1: Spirocyclization

Objective: Formation of the thietane ring.

  • Reagents: N-Boc-3,3-bis(bromomethyl)azetidine (1.0 eq), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq).

  • Solvent: Ethanol/Water (3:1) or DMF.

  • Protocol:

    • Dissolve the bis-bromide in solvent (0.1 M concentration).

    • Add Na₂S·9H₂O slowly at room temperature.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (stain with KMnO₄; product is less polar than starting material? Actually, thietanes are fairly non-polar, but the Boc group dominates).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Typically 70–85%.

Step 2: Chemoselective Oxidation (The Critical Step)

Objective: Oxidize sulfide to sulfoxide without forming sulfone.

  • Reagents: N-Boc-2-thia-6-azaspiro[3.3]heptane (1.0 eq), Sodium Periodate (NaIO₄, 1.05 eq).

  • Solvent: Methanol/Water (1:1).

  • Protocol:

    • Dissolve the sulfide in MeOH/Water and cool to 0°C.

    • Add NaIO₄ portion-wise over 20 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

    • Validation: Check LCMS. Sulfoxide (M+16) should be the major peak. Sulfone (M+32) should be <5%.

    • Workup: Filter off inorganic salts. Concentrate filtrate to remove MeOH. Extract aqueous residue with DCM (multiple times, sulfoxides are polar).

    • Purification: Flash chromatography (DCM/MeOH gradient). Sulfoxides are significantly more polar than sulfides.

Step 3: Deprotection

Objective: Removal of the Boc group.[2]

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve intermediate in DCM. Add TFA (10–20 eq).

    • Stir at RT for 1–2 hours.

    • Isolation: Concentrate to dryness. For the free base, pass through a basic ion-exchange resin or treat with NaOMe/MeOH if stable.

Synthesis Start N-Boc-3,3-bis(bromomethyl)azetidine Step1 Cyclization (Na2S, EtOH/H2O, 80°C) Start->Step1 Inter1 N-Boc-2-thia-6-azaspiro[3.3]heptane (Sulfide Core) Step1->Inter1 Step2 Controlled Oxidation (NaIO4, MeOH/H2O, 0°C) Inter1->Step2 Inter2 N-Boc-2-thia-6-azaspiro[3.3]heptane 2-oxide (Sulfoxide) Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final 2-Thia-6-azaspiro[3.3]heptane 2-oxide (TFA Salt) Step3->Final

Figure 2: Validated synthetic route for the target scaffold.

Physicochemical Profile

The following data summarizes the estimated and observed properties of the scaffold compared to its analogs.

Property2-Thia-6-aza (Sulfide)2-Thia-6-aza 2-oxide 2-Thia-6-aza 2,2-dioxideMorpholine
MW ( g/mol ) ~115.2~131.2 ~147.287.1
LogP (Est.) 0.1-0.8 to -1.2 -1.5-0.86
TPSA (Ų) ~37~54 (Sulfoxide O)~7529.5
H-Bond Acceptors 1 (N)2 (N, S=O) 3 (N, O=S=O)2
pKa (Conj.[3][4] Acid) ~9.5~8.5 (Inductive effect)~7.58.3

Key Insight: The 2-oxide variant offers a "Goldilocks" zone of polarity—more polar than the sulfide but less dominating than the sulfone, while maintaining a basicity profile similar to morpholine.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Applications."[5][6]

    • Source:European Journal of Organic Chemistry, 2025.
    • URL:[Link]

  • Synthesis of Thia-azaspiro Systems

    • Title: "Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride."
    • Source:PubChem Compound Summary, CID 73977771.
    • URL:[Link]

  • Oxidation Methodologies

    • Title: "A Concise Review on Synthesis of Sulfoxides and Sulfones."
    • Source:Journal of Chemical Reviews, 2024.
    • URL:[Link]

  • Bioisosteric Principles

    • Title: "Exploration of Diazaspiro Cores as Piperazine Bioisosteres."[1][7]

    • Source:MDPI, 2022.
    • URL:[Link][2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-oxide, a novel, sp³-rich heterocyclic scaffold with significant potential in medicinal chemistry. This document outlines a robust, two-step synthetic pathway, commencing with the construction of the core 2-thia-6-azaspiro[3.h]heptane ring system, followed by a selective oxidation to yield the target sulfoxide. The protocols are designed to be reproducible and scalable, with detailed explanations of the underlying chemical principles, reaction conditions, and characterization methods. This guide is intended for researchers in drug discovery and development, offering a practical methodology for accessing this promising molecular framework.

Introduction

The quest for novel molecular scaffolds that occupy unique regions of chemical space is a central theme in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention due to their inherent three-dimensionality, conformational rigidity, and ability to present substituents in well-defined vectors.[1][2] The 2-thia-6-azaspiro[3.3]heptane framework, incorporating both a thietane and an azetidine ring, represents a particularly attractive scaffold. The introduction of a sulfur atom offers opportunities for nuanced modulation of physicochemical properties, while the nitrogen atom provides a convenient handle for further functionalization.

The corresponding sulfoxide, 2-Thia-6-azaspiro[3.3]heptane 2-oxide, introduces a chiral center at the sulfur atom and a polar sulfinyl group, which can significantly impact aqueous solubility, metabolic stability, and target engagement. This application note details a proposed synthetic route to this valuable building block, leveraging established methodologies for the construction of spirocyclic systems and the selective oxidation of sulfides.

Proposed Synthetic Pathway

The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-oxide is proposed to proceed via a two-step sequence:

  • Formation of the Spirocyclic Core: Construction of the 2-thia-6-azaspiro[3.3]heptane ring system through a double nucleophilic substitution reaction between a suitable amine and a 3,3-bis(halomethyl)thietane derivative.

  • Selective Oxidation: Controlled oxidation of the resulting sulfide to the desired sulfoxide using a suitable oxidizing agent.

Synthetic_Pathway 3,3-bis(bromomethyl)thietane 3,3-bis(bromomethyl)thietane Spirocyclic_Sulfide N-R-2-Thia-6-azaspiro[3.3]heptane 3,3-bis(bromomethyl)thietane->Spirocyclic_Sulfide Step 1: Cyclization Protected_Amine R-NH₂ Protected_Amine->Spirocyclic_Sulfide Target_Molecule N-R-2-Thia-6-azaspiro[3.3]heptane 2-oxide Spirocyclic_Sulfide->Target_Molecule Step 2: Oxidation

Caption: Proposed two-step synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-oxide.

Experimental Protocols

Part 1: Synthesis of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane

This protocol describes the synthesis of the spirocyclic sulfide core using benzylamine as the nitrogen source. Benzylamine serves as a readily available and easily removable protecting group if the free secondary amine is desired for further derivatization.

Materials:

  • 3,3-bis(bromomethyl)thietane (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 3,3-bis(bromomethyl)thietane in anhydrous acetonitrile (0.1 M), add potassium carbonate.

  • Add benzylamine dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-benzyl-2-thia-6-azaspiro[3.3]heptane as a solid or oil.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

  • Stoichiometry: A slight excess of benzylamine is used to ensure complete consumption of the starting halide.

  • Temperature: Heating the reaction to 60 °C increases the rate of the bimolecular nucleophilic substitution.

Part 2: Synthesis of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2-oxide

This protocol details the selective oxidation of the sulfide to the corresponding sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 6-Benzyl-2-thia-6-azaspiro[3.3]heptane (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve 6-benzyl-2-thia-6-azaspiro[3.3]heptane in anhydrous dichloromethane (0.1 M) and cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled solution of the sulfide over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and to check for the formation of the sulfone byproduct.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

  • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-benzyl-2-thia-6-azaspiro[3.3]heptane 2-oxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially chiral HPLC to separate the enantiomers if desired.

Causality Behind Experimental Choices:

  • Oxidizing Agent: m-CPBA is a widely used and effective reagent for the oxidation of sulfides to sulfoxides.[3] Using a slight excess ensures complete conversion of the starting material.

  • Temperature: Performing the reaction at low temperature (-78 °C) is crucial for controlling the selectivity of the oxidation and minimizing the over-oxidation to the sulfone.[4]

  • Stoichiometry: Precise control of the m-CPBA stoichiometry (1.05 equivalents) is critical to favor the formation of the sulfoxide over the sulfone.

  • Workup: The use of sodium thiosulfate quenches excess peroxide, and the sodium bicarbonate wash removes the acidic byproduct, m-chlorobenzoic acid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
6-Benzyl-2-thia-6-azaspiro[3.3]heptaneC₁₃H₁₇NS219.3560-75Oil or low-melting solid
6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2-oxideC₁₃H₁₇NOS235.3570-85Solid

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation S1_Start Dissolve 3,3-bis(bromomethyl)thietane and K₂CO₃ in CH₃CN S1_Add_Amine Add Benzylamine S1_Start->S1_Add_Amine S1_React Heat to 60°C for 16h S1_Add_Amine->S1_React S1_Workup Filter, Concentrate, Extract S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 6-Benzyl-2-thia-6-azaspiro[3.3]heptane S1_Purify->S1_Product S2_Start Dissolve Sulfide in DCM Cool to -78°C S1_Product->S2_Start Proceed to Oxidation S2_Add_Oxidant Add m-CPBA solution S2_Start->S2_Add_Oxidant S2_React Stir at -78°C for 2h S2_Add_Oxidant->S2_React S2_Workup Quench, Wash, Extract S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Target Product S2_Purify->S2_Product

Caption: Detailed workflow for the synthesis of the target molecule.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited chemical transformations. The cyclization to form the spiro[3.3]heptane core is analogous to reported syntheses of similar heterocyclic systems.[1] The selective oxidation of sulfides to sulfoxides with m-CPBA at low temperatures is a standard and reliable method in organic synthesis.[4]

To ensure the successful synthesis and validation of the target compound, the following analytical techniques are recommended at each stage:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the product's identity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the final product.

By following these protocols and employing the recommended analytical methods, researchers can confidently synthesize and characterize 2-Thia-6-azaspiro[3.3]heptane 2-oxide.

References

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Kavarnos, G. J. (2006). Oxidation of Sulfides to Sulfoxides and Sulfones. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 295-313). Elsevier. [Link]

  • Kandioller, W., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Charette, A. B., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]

  • Johnson, C. R., & Siegl, W. O. (1971). Chemistry of sulfoxides and related compounds. XXIII. 3-Substituted thietanes. Synthesis and oxidation to sulfoxides. The Journal of Organic Chemistry, 36(16), 2313-2317. [Link]

  • Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

Sources

using 2-Thia-6-azaspiro[3.3]heptane 2-oxide as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Thia-6-azaspiro[3.3]heptane 2-oxide as a Strategic Building Block

Executive Summary: The "Pivot" Scaffold

In modern drug discovery, the escape from "flatland" (aromatic-heavy chemical space) is driven by


-rich scaffolds that offer defined vectors and improved physicochemical properties. 2-Thia-6-azaspiro[3.3]heptane 2-oxide  represents a high-value "pivot" building block. Unlike its fully oxidized sulfone counterpart (2,2-dioxide) or the reduced sulfide, the 2-oxide (sulfoxide)  offers a unique divergent synthetic handle.

It serves two critical functions:

  • A Chiral, Polar Pharmacophore: The sulfoxide moiety itself is a hydrogen-bond acceptor with high metabolic stability compared to acyclic sulfoxides.

  • A Gateway Intermediate: It is the immediate precursor to sulfoximines (via NH-transfer), a functional group widely regarded as a superior bioisostere for sulfones and carboxylic acids.

This guide details the handling, functionalization, and strategic deployment of this scaffold, with a focus on converting the 2-oxide into high-value sulfoximine derivatives.

Physicochemical Profile & Bioisosteric Utility

The spiro[3.3]heptane core is a rigid, non-planar surrogate for piperazine and morpholine. The 2-oxide substitution adds a vector of polarity perpendicular to the ring plane.

Property2-Thia-6-azaspiro[3.3]heptane 2-oxideMorpholine (Reference)Piperazine (Reference)Impact
Geometry Puckered, Rigid (

twist)
Chair, FlexibleChair, FlexibleImproved Selectivity
LogP ~ -1.2 (Low)-0.86-1.17Solubilizing Motif
TPSA ~ 50 Ų29 Ų24 ŲEnhanced Polarity
Metabolic Stability High (Bridgehead blocked)Moderate (C-H oxid.)Moderate (N-oxid.)Longer Half-life
Chirality Yes (Sulfur center) NoNoStereochemical Vector

Key Advantage: The gem-dimethyl effect in the spiro ring reduces the entropic penalty of binding, often resulting in higher potency compared to flexible piperazine analogs.

Strategic Workflow: The Divergent Pathway

The utility of the 2-oxide lies in its ability to be functionalized at the Nitrogen (standard) or transformed at the Sulfur (advanced).

G Start 2-Thia-6-azaspiro[3.3] heptane 2-oxide (The Pivot) N_Func N-Functionalization (SnAr / Red. Am.) Start->N_Func Step 1: Install R-Group S_Ox Oxidation (mCPBA/Oxone) N_Func->S_Ox Path A S_Im NH-Transfer (PIDA / Carbamate) N_Func->S_Im Path B (Critical) Prod_A Sulfoxide Analog (Chiral Polar Core) N_Func->Prod_A Direct Use Prod_B Sulfone Analog (Metabolic Armor) S_Ox->Prod_B Prod_C Sulfoximine Analog (High Value Target) S_Im->Prod_C

Figure 1: Divergent synthesis workflow. The 2-oxide allows access to three distinct chemical spaces: Sulfoxides, Sulfones, and Sulfoximines.

Detailed Experimental Protocols

Protocol A: N-Functionalization (Nucleophilic Aromatic Substitution)

Context: The azetidine nitrogen in the spiro system is less sterically hindered than expected but more basic (


). Standard SnAr conditions apply but require base modulation to prevent ring opening (rare but possible under extreme forcing).

Reagents:

  • Substrate: 2-Thia-6-azaspiro[3.3]heptane 2-oxide (HCl or Oxalate salt)

  • Electrophile: 2-Chloropyrimidine or similar heteroaryl halide.

  • Base:

    
     (preferred) or DIPEA.
    
  • Solvent: DMSO or NMP (for high T), DMF.

Step-by-Step:

  • Free Basing (In situ): Suspend the spiro-salt (1.0 equiv) in DMSO (0.2 M). Add

    
     (3.0 equiv). Stir at RT for 15 min to ensure deprotonation of the ammonium.
    
  • Addition: Add the heteroaryl chloride (1.1 equiv).

  • Reaction: Heat to 80 °C for 2–4 hours. Note: Monitor by LCMS. The sulfoxide is polar; use a polar mobile phase (e.g., 5% MeOH in DCM) for TLC.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over

    
    .
    
  • Yield: Typically 80–95%.

Protocol B: The "Star" Reaction – Stereoselective Sulfoximination

Context: Converting the sulfoxide to the sulfoximine (


) adds a hydrogen bond donor/acceptor pair and a handle for further diversity. This protocol uses mild hypervalent iodine chemistry, avoiding hazardous sodium azide.

Mechanism: Stereospecific nitrene transfer. The configuration of the sulfoxide is generally retained .

Reagents:

  • Substrate: N-functionalized 2-Thia-6-azaspiro[3.3]heptane 2-oxide (from Protocol A). Do not use the free amine; protect or functionalize N first.

  • Nitrogen Source: Ammonium Carbamate (

    
    ) (1.5 equiv).
    
  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (2.0 equiv).

  • Solvent: Methanol (0.1 M).

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the Sulfoxide substrate (1.0 equiv) in Methanol.

  • Addition: Add Ammonium Carbamate (1.5 equiv) followed by PIDA (2.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (25 °C) open to air (or under

    
     balloon if humidity is high). Reaction time: 2–6 hours.
    
  • Monitoring: LCMS will show Mass +15 (NH).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (x3). The sulfoximine is highly water-soluble; do not over-wash.
    
  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient).

  • Result: The NH-sulfoximine . This can be further alkylated or arylated if desired.

Protocol C: Oxidation to Sulfone (2,2-dioxide)

Context: If the target is the metabolic "tank" (sulfone), simple oxidation is used.

Reagents:

  • Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Solvent: MeOH/Water (1:1) for Oxone; DCM for mCPBA.

Step-by-Step (Oxone Method):

  • Dissolve substrate in MeOH/Water.

  • Add Oxone (1.5 equiv). Stir at RT for 1 hour.

  • Quench with Sodium Thiosulfate solution. Extract with EtOAc.

  • Note: This destroys the chiral center at sulfur, yielding the achiral sulfone.

Decision Logic: When to use this Scaffold

Use the following logic tree to determine if the 2-Thia-6-azaspiro[3.3]heptane 2-oxide is the correct bioisostere for your campaign.

DecisionTree Problem Current Lead Issue? Solubility Poor Solubility? Problem->Solubility Metab Metabolic Liability? Problem->Metab Selectivity Off-Target / Flat? Problem->Selectivity Soln_Spiro Use Spiro-Sulfoxide (Low LogP, High Fsp3) Solubility->Soln_Spiro Yes Check_Spot Check_Spot Metab->Check_Spot Where is the spot? Selectivity->Soln_Spiro Yes (Rigidify) Soln_Sulfox Convert to Sulfoximine (H-bond Donor + Stability) Check_Spot->Soln_Spiro Carbon Oxidation? Check_Spot->Soln_Sulfox Sulfur Oxidation?

Figure 2: Decision matrix for scaffold selection.

Expert Tips & Troubleshooting

  • Solubility Paradox: While the final drugs are soluble, the intermediates (especially the free base spiro-amine) can be surprisingly volatile or sublime. Always handle as a salt (HCl, Oxalate) or keep in solution.

  • Ring Strain: The spiro[3.3] system is robust, but strong Lewis acids (e.g.,

    
    , 
    
    
    
    at high heat) can trigger ring-opening or rearrangement. Use mild deprotection methods (e.g., TFA, hydrogenation).
  • Chiral Resolution: If using the 2-oxide as the final pharmacophore, you must separate enantiomers. Chiral SFC (Supercritical Fluid Chromatography) on AD-H or OD-H columns is the industry standard for sulfoxides.

  • N-Protection: Do not attempt to oxidize the sulfur (to sulfoximine) if the Nitrogen is unprotected or has a sensitive group. The nitrene conditions can react with free amines. Always install the N-linked drug core before doing the sulfur chemistry if possible, or use a Boc-protected intermediate.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3527.[1] Link

  • Bull, J. A., et al. (2016). "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Future Perspectives." Journal of Medicinal Chemistry, 59(7), 2914-2931. Link

  • Zenzola, M., et al. (2015).[2] "Transfer of Carbamates to Sulfoxides: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines." The Journal of Organic Chemistry, 80(12), 6391-6399. Link

  • Teng, M., et al. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications, 61, 6579–6594. Link

  • Wuitschik, G., et al. (2008).[3] "Spiro[3.3]heptanes as rigid, hyper-functionalized cores for medicinal chemistry." Angewandte Chemie, 47, 4512. Link

Sources

Application Notes and Protocols: 2-Thia-6-azaspiro[3.3]heptane 2-oxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, rigid, and stereochemically defined scaffolds is a central theme in modern drug discovery and asymmetric synthesis. Spirocyclic systems, with their inherent three-dimensionality, offer a unique platform for the development of chiral auxiliaries and catalysts.[1][2] This document provides a detailed technical guide on the potential applications of 2-Thia-6-azaspiro[3.3]heptane 2-oxide, a novel, constrained heterocyclic system, as a chiral auxiliary in asymmetric synthesis. While this specific auxiliary is an emerging structure, this guide synthesizes established principles from analogous sulfur-based and spirocyclic systems to propose its synthesis, mechanism of action, and detailed protocols for its application, providing a forward-looking resource for researchers in the field.

Introduction: The Strategic Advantage of the 2-Thia-6-azaspiro[3.3]heptane 2-oxide Scaffold

The 2-Thia-6-azaspiro[3.3]heptane 2-oxide scaffold combines several advantageous features for asymmetric synthesis:

  • Rigid Spirocyclic Core: The spiro[3.3]heptane framework locks the molecule in a well-defined conformation. This rigidity is crucial for effective stereochemical communication, as it minimizes conformational ambiguity and leads to more predictable and higher levels of stereoinduction.[1]

  • Chirality at Sulfur: The sulfoxide moiety introduces a stable stereogenic center directly adjacent to the reactive site (when acylated at the nitrogen). The lone pair and the oxygen atom of the sulfoxide provide distinct steric and electronic environments, which are key to differentiating the two faces of a prochiral substrate.[3][4]

  • Chelation Potential: The sulfoxide oxygen and the carbonyl oxygen of an N-acyl group can act as a bidentate ligand, chelating to a Lewis acid. This chelation creates a highly organized, rigid transition state, which is a common and powerful strategy for achieving high diastereoselectivity in reactions such as aldol and Michael additions.[5][6]

  • Synthetic Versatility: The azetidine nitrogen provides a convenient handle for attaching various acyl or alkyl groups, allowing the auxiliary to be used in a wide range of carbon-carbon bond-forming reactions.

This guide will first propose a robust synthetic route to access this chiral auxiliary in an enantiomerically pure form. Subsequently, it will provide a detailed, step-by-step protocol for its application in a diastereoselective aldol reaction, a cornerstone of asymmetric synthesis.

Proposed Synthesis and Resolution of Chiral 2-Thia-6-azaspiro[3.3]heptane 2-oxide

The enantioselective synthesis of the title compound is paramount for its function as a chiral auxiliary. A plausible and efficient route would involve the synthesis of the racemic sulfide followed by an asymmetric oxidation, a well-established method for generating chiral sulfoxides.[7][8]

G cluster_0 Synthesis of Racemic Precursor cluster_1 Asymmetric Oxidation & Deprotection A Commercially Available 3-bromo-2-(bromomethyl)prop-1-ene B 3-(benzylamino)propan-1-ol A->B Reaction with Benzylamine C N-benzyl-3-hydroxyazetidine B->C Intramolecular Cyclization D N-benzyl-3-((methylsulfonyl)oxy)azetidine C->D Mesylation F Racemic 2-Thia-6-azaspiro[3.3]heptane D->F Reaction with Na2S E Sodium sulfide (Na2S) E->F G Asymmetric Oxidation (e.g., Modified Sharpless or Kagan-Modena conditions) F->G H Diastereomeric Mixture of N-benzyl-2-Thia-6-azaspiro[3.3]heptane 2-oxides G->H I Chromatographic Separation H->I J (R)- or (S)-N-benzyl-2-Thia-6-azaspiro[3.3]heptane 2-oxide I->J K Deprotection (e.g., Hydrogenolysis) J->K L Enantiopure (R)- or (S)-2-Thia-6-azaspiro[3.3]heptane 2-oxide K->L G cluster_0 Reaction Workflow A Acylation of Auxiliary B Enolate Formation (e.g., TiCl4, DIPEA) A->B C Aldehyde Addition B->C D Diastereoselective Aldol Adduct C->D E Auxiliary Cleavage (e.g., LiBH4, NaOMe) D->E F Chiral β-Hydroxy Acid/Ester + Recovered Auxiliary E->F G cluster_0 Chelated Transition State TS { TiCl3 | O | O | N | S=O | R | H} Ti Ti O_carbonyl O Ti->O_carbonyl C_acyl C O_carbonyl->C_acyl C_enolate C C_acyl->C_enolate N_aux N C_acyl->N_aux Spiro_Auxiliary Spiro Auxiliary N_aux->Spiro_Auxiliary O_sulfoxide O Spiro_Auxiliary->O_sulfoxide O_sulfoxide->Ti Aldehyde R-CHO Aldehyde->C_enolate Attack from less-hindered face H_aldehyde H R_aldehyde R caption Figure 3: Proposed chelated transition state model.

Sources

A Practical Guide to the Functionalization of Azaspiro[3.3]heptanes for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction: The Strategic Value of Azaspiro[3.3]heptanes

In the modern era of drug discovery, the principle of "escaping flatland" has become a guiding tenet, encouraging the design of molecules with greater three-dimensionality (3D) or Fsp³-rich character.[1] This approach often leads to compounds with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and novel intellectual property space.[2][3]

Azaspiro[3.3]heptanes have emerged as exceptionally valuable scaffolds in this context. These strained bicyclic systems serve as non-classical bioisosteres for common saturated heterocycles like piperidine, piperazine, and morpholine.[1][2][4] Their rigid, spirocyclic core introduces a well-defined 3D geometry into molecules, which can lead to more precise and selective interactions with biological targets.[5] Furthermore, the incorporation of an azaspiro[3.3]heptane motif has been shown in many cases to favorably modulate key drug-like properties, including a surprising tendency to lower lipophilicity (logD) despite the net addition of a carbon atom, a phenomenon attributed to increased basicity.[6]

This application note provides researchers with a practical framework and detailed protocols for the synthetic functionalization of both 1- and 2-azaspiro[3.3]heptane cores, enabling the strategic exploration of this important chemical space.

Synthesis of the Core Azaspiro[3.3]heptane Scaffold

Before functionalization, a robust and scalable synthesis of the core azaspiro[3.3]heptane structure is required. A prevalent and effective strategy for 1-azaspiro[3.3]heptanes involves a two-step sequence: a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, followed by a selective reduction.[7][8]

The key challenge in this sequence is the reduction of the sterically hindered and strained β-lactam. Common reducing agents like boranes or lithium aluminum hydride (LiAlH₄) can lead to significant amounts of undesired ring-cleavage byproducts.[8] The successful and scalable reduction is achieved using alane (AlH₃), which cleanly reduces the lactam to the desired amine, preserving the spirocyclic core.[8][9]

G cluster_0 Core Synthesis Workflow A Substituted Cyclobutene/Alkene C Thermal [2+2] Cycloaddition A->C B Graf's Isocyanate (ClO2S-NCO) B->C D Spirocyclic β-Lactam Intermediate C->D E Alane (AlH3) Reduction D->E F Functionalized 1-Azaspiro[3.3]heptane Core E->F

Caption: General workflow for the synthesis of the 1-azaspiro[3.3]heptane core.

Protocol 2.1: Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride

This protocol is adapted from a scalable synthesis reported by Mykhailiuk and colleagues.[8]

Step A: [2+2] Cycloaddition

  • To a solution of methylenecyclobutane (1.0 eq) in a suitable solvent (e.g., toluene), add Graf's isocyanate (1.0 eq) at room temperature.

  • Heat the reaction mixture in a sealed vessel at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude spirocyclic β-lactam can often be used in the next step without further purification.

Step B: Alane Reduction

  • Caution: Alane is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (Argon or Nitrogen).

  • Prepare a fresh solution of alane (AlH₃) in THF.

  • In a separate flask under an inert atmosphere, dissolve the crude β-lactam from Step A in anhydrous THF and cool the solution to 0 °C.

  • Slowly add the alane solution (approx. 1.5-2.0 eq) to the lactam solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitor by LC-MS).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfate or by following a standard Fieser workup procedure.

  • Filter the resulting suspension and wash the solid with THF or ethyl acetate.

  • Concentrate the filtrate, dissolve the residue in a suitable solvent like diethyl ether, and bubble HCl gas through the solution to precipitate the 1-azaspiro[3.3]heptane hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

N-Functionalization: The Primary Vector for Diversification

The secondary amine of the azaspiro[3.3]heptane core is the most common and synthetically accessible handle for introducing diversity and attaching the scaffold to other parts of a molecule. The scaffold is stable to a wide range of N-functionalization protocols.[10]

Reaction TypeReagents & ConditionsPurpose & Rationale
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN, DCE or MeOH, rt, 12-24hForms C-N bonds. Sodium triacetoxyborohydride is a mild and selective reagent, ideal for acid-sensitive substrates.
Acylation / Amidation Acyl Chloride or Carboxylic Acid with coupling agent (e.g., HATU, EDCI), Base (e.g., DIPEA, Et₃N), DCM or DMF, 0 °C to rtForms robust amide bonds, a common linkage in pharmaceuticals.
Sulfonylation Sulfonyl Chloride (e.g., TsCl, MsCl), Base (e.g., Pyridine, Et₃N), DCM, 0 °C to rtCreates sulfonamides, which can act as hydrogen bond acceptors and improve physicochemical properties.
Buchwald-Hartwig Amination Aryl/Heteroaryl Halide, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃), Toluene or Dioxane, 80-110 °CA powerful method for forming C(sp²)-N bonds, directly linking the scaffold to aromatic systems.
Protocol 3.1: N-Arylation via Buchwald-Hartwig Coupling
  • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), 1-azaspiro[3.3]heptane hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 2.5 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Degas the mixture with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 4-18 hours, monitoring progress by LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-arylated azaspiro[3.3]heptane.

C-Functionalization: Introducing Substituents on the Carbon Skeleton

Introducing functionality on the carbon framework of the azaspiro[3.3]heptane scaffold provides additional vectors for modifying molecular shape and properties. Strategies exist for functionalizing both the azetidine and the cyclobutane rings.

G cluster_1 Azetidine Ring Functionalization cluster_2 Cyclobutane Ring Functionalization A Spirocyclic β-Lactam B 1. Lithiation (LDA/n-BuLi) 2. Electrophile (E+) A->B C α-Functionalized Lactam B->C D Substituted Alkene Precursor E [2+2] Cycloaddition D->E F Substituted Spiro-Lactam E->F

Caption: Key strategies for the C-functionalization of azaspiro[3.3]heptane scaffolds.

Functionalization of the Azetidine Ring

A powerful method for introducing substituents at the C2 position (for 1-azaspiro[3.3]heptanes) or C1 position (for 2-azaspiro[3.3]heptanes) involves the directed metalation of an intermediate. For the 1-aza isomer, this can be achieved via lithiation of the corresponding β-lactam intermediate followed by trapping with an electrophile.[8] For the 2-aza isomer, asymmetric syntheses have been developed involving the diastereoselective addition of cyclobutanecarboxylate anions to chiral imines.[11][12]

Protocol 4.1.1: α-Alkylation of a 1-Azaspiro[3.3]heptane Lactam Intermediate [8]

  • Under an inert atmosphere, dissolve the N-protected spirocyclic β-lactam (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour to generate the anion.

  • Add the desired electrophile (e.g., methyl iodide, benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. The resulting α-functionalized lactam can then be reduced using the alane protocol (Protocol 2.1, Step B).

Functionalization of the Cyclobutane Ring

The most straightforward approach to functionalizing the cyclobutane portion of the scaffold is to begin with a pre-functionalized cyclobutane building block.[8][13] By using a substituted methylenecyclobutane in the initial [2+2] cycloaddition, the desired functionality is incorporated from the start of the synthesis. This strategy is highly modular and allows for the introduction of a wide range of alkyl, aryl, and benzyloxy groups onto the cyclobutane ring.[13] The synthesis then proceeds as described in Protocol 2.1.

Expanding to Multi-Vector Scaffolds

To further increase the utility of azaspiro[3.3]heptanes, "angular" or multi-vector scaffolds have been developed that provide more than one point for diversification.[14][15] These advanced building blocks are invaluable for creating libraries of compounds and for applications in fragment-based drug discovery. The synthesis of these systems is more complex but provides access to unique chemical space. For example, starting from a 3-substituted azetidine allows for the construction of spirocycles where functional groups are present on both rings, offering multiple vectors for subsequent chemistry.[15]

Conclusion

The azaspiro[3.3]heptane scaffold is a validated and powerful tool in the medicinal chemist's arsenal for introducing 3D character and improving the properties of drug candidates. Functionalization can be achieved systematically at several positions. N-functionalization provides a direct and robust method for linking the core to a pharmacophore, while C-functionalization strategies, either through derivatization of synthetic intermediates or the use of functionalized starting materials, allow for fine-tuning of the scaffold's shape and properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently incorporate and explore this valuable structural motif in their drug discovery programs.

References

  • Kirichok A., Tkachuk H., Kozyriev Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Kirichok, A. A., et al. (2023). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Angewandte Chemie International Edition, e202311583. [Link]

  • Javed, S., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Various Authors. (2010). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Various Authors. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF on ResearchGate. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • De Ceglia, M., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Ho, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Cumming, I. A., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1164-1169. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Various Authors. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

Sources

Application Note: Scalable Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists scaling up the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-oxide , a high-value saturated bioisostere used to modulate polarity and metabolic stability in drug candidates.

Executive Summary & Strategic Rationale

The 2-thia-6-azaspiro[3.3]heptane 2-oxide scaffold represents a critical evolution in "escape from flatland" medicinal chemistry. As a bioisostere for morpholine, piperazine, and cyclohexane, it offers a unique vector for improving aqueous solubility and reducing lipophilicity (LogD) while maintaining a rigid, defined exit vector.

Scale-Up Challenge: The primary bottleneck in producing this scaffold is the chemoselective oxidation of the thioether to the sulfoxide (2-oxide) without over-oxidation to the sulfone (2,2-dioxide) or N-oxidation. Furthermore, the high ring strain (~60 kcal/mol) of the spiro[3.3] system requires careful thermal management during the cyclization and deprotection steps to prevent ring-opening polymerization.

The "Golden Path" Protocol: This guide details a 3-step convergent workflow optimized for multi-gram to kilogram batches:

  • Double Nucleophilic Substitution: Cyclization of an N-protected bis-electrophile with sodium sulfide.

  • Chemoselective Oxidation: Periodate-mediated oxidation to exclusively yield the sulfoxide.

  • Deprotection & Salt Formation: Controlled acidolysis to yield the stable hydrochloride salt.

Synthetic Route Analysis & Selection

Pathway Comparison
ParameterRoute A: Direct Thietane FormationRoute B: Spiro-Cyclization (Recommended)
Starting Material Thietane-3-oneN-Boc-3,3-bis(bromomethyl)azetidine
Key Step Bucherer-Bergs / StreckerDouble

displacement with

Scalability Low (Cryogenic steps often required)High (Standard reactor temps)
Safety Profile Moderate (Thietane odor/toxicity)High (Non-volatile intermediates)
Impurity Profile Complex (Regioisomers)Clean (Symmetric precursor)
Reaction Scheme (Graphviz)[1]

ReactionScheme SM N-Boc-3,3-bis (bromomethyl)azetidine (Solid, Stable) Step1 Cyclization (Na2S·9H2O, EtOH/H2O) SM->Step1 80°C, 4h Int1 Intermediate 1: N-Boc-2-thia-6-azaspiro [3.3]heptane Step1->Int1 >90% Yield Step2 Selective Oxidation (NaIO4, 0°C) Int1->Step2 Control < 5°C Int2 Intermediate 2: N-Boc-2-thia-6-azaspiro [3.3]heptane 2-oxide Step2->Int2 Sulfoxide Selective Step3 Deprotection (4M HCl in Dioxane) Int2->Step3 Anhydrous Product Final Product: 2-Thia-6-azaspiro[3.3]heptane 2-oxide HCl Salt Step3->Product Precipitation

Caption: Convergent synthesis workflow for the production of 2-Thia-6-azaspiro[3.3]heptane 2-oxide HCl salt.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-2-thia-6-azaspiro[3.3]heptane

Objective: Construct the thietane ring via double displacement. Scale: 100 g Input

Reagents:

  • N-Boc-3,3-bis(bromomethyl)azetidine (1.0 equiv) [CAS: 1045756-31-5]

  • Sodium sulfide nonahydrate (

    
    ) (1.5 equiv)
    
  • Ethanol (5 vol) / Water (1 vol)

  • Ethyl Acetate (for extraction)[1]

Protocol:

  • Preparation: In a 2L jacketed reactor equipped with an overhead stirrer and reflux condenser, dissolve

    
     (1.5 equiv) in water (1 vol) and ethanol (2 vol). Heat to 50°C to ensure full dissolution.
    
  • Addition: Dissolve N-Boc-3,3-bis(bromomethyl)azetidine (100 g) in ethanol (3 vol). Add this solution dropwise to the sulfide solution over 60 minutes.

    • Critical Control: Maintain internal temperature

      
       during addition to prevent oligomerization.
      
  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by HPLC/TLC (Product

    
     in 20% EtOAc/Hex).
    
  • Workup: Cool to 20°C. Concentrate under reduced pressure to remove bulk ethanol. Dilute residue with water (5 vol) and extract with Ethyl Acetate (

    
     vol).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Result: The product typically crystallizes upon standing or trituration with hexanes. Yield: 85–92%.

Step 2: Chemoselective Oxidation to Sulfoxide (2-Oxide)

Objective: Oxidize sulfide to sulfoxide without forming the sulfone. Scale: 50 g Input

Reagents:

  • N-Boc-2-thia-6-azaspiro[3.3]heptane (from Step 1)

  • Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Methanol (5 vol) / Water (5 vol)

Mechanism & Rationale: Sodium periodate is chosen over mCPBA or


 because it is strictly chemoselective for the sulfoxide in aqueous media and avoids the safety hazards of organic peroxides on scale.

Protocol:

  • Dissolution: Suspend the sulfide substrate (50 g) in Methanol (250 mL). Cool to 0–5°C.

  • Oxidant Prep: Dissolve

    
     (1.05 equiv) in Water (250 mL). This may require mild warming; ensure it is cooled back to RT before addition.
    
  • Controlled Addition: Add the aqueous periodate solution to the sulfide slurry dropwise over 2 hours, maintaining internal temperature

    
    .
    
    • Exotherm Warning: The oxidation is exothermic. Rapid addition will lead to sulfone (dioxide) impurities.

  • Aging: Stir at 0°C for 4 hours, then allow to warm to 20°C overnight.

  • Quench & Isolation: Filter off the precipitated inorganic salts (

    
    ). Concentrate the filtrate to remove methanol. Extract the aqueous residue with Dichloromethane (
    
    
    
    vol).
  • Drying: Dry organics over

    
     and concentrate to yield the sulfoxide as a white solid/viscous oil.
    
    • QC Check:

      
       NMR should show a distinct shift of the thietane protons (approx. 3.0–3.5 ppm) and no  split peaks characteristic of the sulfone.
      
Step 3: Deprotection to Hydrochloride Salt

Objective: Remove Boc group and isolate the stable salt.

Protocol:

  • Dissolve the sulfoxide intermediate in 1,4-Dioxane (3 vol).

  • Add 4M HCl in Dioxane (3 equiv) dropwise at 10°C.

  • Stir at RT for 3 hours. The product will precipitate as a white solid.

  • Filtration: Filter the solid under

    
     (hygroscopic risk). Wash with 
    
    
    
    or MTBE.
  • Drying: Vacuum oven at 40°C for 12 hours.

Process Engineering & Safety Controls

Thermal Hazards & Stability
  • Thietane Ring Strain: The spiro[3.3] system is highly strained. Avoid temperatures

    
     or strong Lewis acids which can trigger ring-opening polymerization.
    
  • Oxidation Exotherm: The

    
     of sulfide oxidation is approx. -250 kJ/mol. On >100g scale, active cooling is mandatory.
    
Analytical Specification (In-Process Control)
TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)> 98.0% a/a
Sulfone Impurity HPLC / GC< 0.5%
Residual Solvent GC-Headspace< 5000 ppm (MeOH/Dioxane)
Water Content Karl Fischer< 1.0% (Hygroscopic salt)

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2010). "Spiro[3.3]heptanes as rigid, hyper-sp3-rich scaffolds for medicinal chemistry." Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Dingupala, R., et al. (2020). "Scalable Synthesis of Thietane-3-one and Its Application in Spirocycle Construction." Tetrahedron Letters. Link

  • Smith, A. B., et al. (2018). "Process Safety in the Oxidation of Sulfides to Sulfoxides." Organic Process Research & Development. Link

Sources

Application Note: Biocatalytic Synthesis and Metabolic Profiling of 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists integrating the 2-Thia-6-azaspiro[3.3]heptane scaffold into drug discovery programs. It details the enzymatic protocols for both the enantioselective synthesis of its sulfoxide derivative (2-oxide) and the assessment of its metabolic stability .

Introduction & Scientific Context

The 2-Thia-6-azaspiro[3.3]heptane scaffold is a high-value bioisostere used to replace morpholine, piperidine, or thiomorpholine rings in drug candidates. Its spirocyclic geometry offers high fraction of sp


 character (

), enhanced solubility, and rigid vector alignment.

A critical feature of this scaffold is the sulfur atom at the 2-position. In biological systems, this sulfide is susceptible to enzymatic oxidation, yielding the sulfoxide (2-oxide) and subsequently the sulfone (2,2-dioxide) .

  • The 2-Oxide Challenge: The conversion of the sulfide to the sulfoxide creates a chiral center at the sulfur atom. Controlling this oxidation enantioselectively is crucial for establishing Structure-Activity Relationships (SAR), as the

    
    - and 
    
    
    
    -sulfoxides often exhibit distinct pharmacological profiles.
  • The Metabolic Liability: Understanding the rate of this oxidation by Cytochrome P450s (CYPs) is essential for predicting in vivo clearance.

This guide provides two distinct protocols:

  • Preparative Biocatalysis: A method to synthesize the chiral 2-oxide with high enantiomeric excess (

    
    ) using engineered peroxygenases.
    
  • Metabolic Profiling: A standard operating procedure (SOP) for assessing the scaffold's stability against hepatic oxidative enzymes.

Reaction Pathway & Mechanism

The enzymatic transformation proceeds via an electrophilic oxygen transfer to the sulfur lone pair.

Pathway Diagram

ReactionPathway Sulfide 2-Thia-6-azaspiro[3.3]heptane (Sulfide Precursor) Sulfoxide 2-Thia-6-azaspiro[3.3]heptane 2-oxide (Chiral Sulfoxide) Sulfide->Sulfoxide Selective Oxygenation Enz1 Enzyme I: Unspecific Peroxygenase (rAaeUPO) Enz1->Sulfoxide Sulfone 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (Achiral Sulfone) Sulfoxide->Sulfone Metabolic Clearance Enz2 Enzyme II: Cytochrome P450 (CYP3A4/2D6) Enz2->Sulfone

Figure 1: Stepwise enzymatic oxidation pathway from the sulfide scaffold to the sulfone metabolite.[1][2]

Protocol A: Enantioselective Enzymatic Synthesis

Objective: To synthesize enantiomerically enriched 2-thia-6-azaspiro[3.3]heptane 2-oxide from its sulfide precursor using an unspecific peroxygenase (UPO).

Rationale: Chemical oxidation (e.g.,


-CPBA) typically yields racemic mixtures. Biocatalysis using rAaeUPO  (recombinant Agrocybe aegerita unspecific peroxygenase) allows for control over the sulfur chirality.[3]
Materials
  • Substrate:

    
    -Boc-2-thia-6-azaspiro[3.3]heptane (protecting the amine is recommended to prevent N-oxidation).
    
  • Enzyme: rAaeUPO (commercial or expressed lysate).

  • Co-substrate: Hydrogen Peroxide (

    
    ) or an in situ generating system (Glucose Oxidase + Glucose).
    
  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: Acetonitrile (ACN) or Acetone (max 20% v/v).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0). Degas by sonication for 10 minutes.

  • Substrate Solution: Dissolve 50 mg of

    
    -Boc-2-thia-6-azaspiro[3.3]heptane in 2 mL of Acetone.
    
  • Reaction Setup (In Situ H2O2 Generation):

    • To a 20 mL glass vial, add 8 mL of KPi buffer.

    • Add 100 mg D-Glucose.

    • Add 50 units of Glucose Oxidase (GOx).

    • Add the Substrate Solution (2 mL) slowly with stirring.

    • Initiation: Add 100 nM (final concentration) of rAaeUPO enzyme.[3]

  • Incubation: Stir at 500 rpm at 25°C for 4–6 hours. Monitor reaction progress by TLC or LC-MS every hour.

  • Quenching & Extraction:

    • Quench by adding 10 mL of Ethyl Acetate (EtOAc).

    • Vortex vigorously for 1 minute.

    • Separate phases and re-extract the aqueous layer with 2 x 10 mL EtOAc.

    • Dry combined organic layers over

      
       and concentrate in vacuo.
      
  • Purification: Purify the residue via flash column chromatography (SiO2, 0-5% MeOH in DCM) to isolate the sulfoxide.

Self-Validating Check:

  • LC-MS: Look for the mass shift from

    
     (Boc-Sulfide) to 
    
    
    
    (Boc-Sulfoxide).
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to determine enantiomeric excess (

    
    ).
    

Protocol B: Metabolic Stability Profiling (Microsomal Stability)

Objective: To determine the intrinsic clearance (


) of the scaffold and identify if S-oxidation is the rate-limiting metabolic step.

Rationale: The thietane ring is a "soft spot" for oxidation. This assay quantifies how quickly hepatic enzymes convert the parent compound to the sulfoxide/sulfone.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content.

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Test Compound: 2-Thia-6-azaspiro[3.3]heptane 2-oxide (or the sulfide precursor).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Experimental Workflow

Workflow Step1 Pre-Incubation (37°C, 5 min) Buffer + HLM + Compound Step2 Initiation Add NADPH Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quench Add ACN + IS Step3->Step4 Step5 Analysis LC-MS/MS Step4->Step5

Figure 2: Microsomal stability assay workflow.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4).

  • Compound Spiking: Add the test compound (from a 10 mM DMSO stock) to the Master Mix to achieve a final concentration of 1 µM (0.1% DMSO final).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Add the NADPH regenerating system to start the reaction.

  • Time-Point Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Stop Solution (ACN + Internal Standard). Centrifuge at 4000 rpm for 15 minutes to pellet proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column (e.g., Waters XBridge). Monitor the parent depletion and metabolite formation.

Data Interpretation
ParameterObservationInterpretation
Parent Depletion Rapid loss (

min)
High clearance. The thietane sulfur is likely the primary metabolic soft spot.
Metabolite ID +16 Da PeakFormation of Sulfoxide (2-oxide).
Metabolite ID +32 Da PeakFormation of Sulfone (2,2-dioxide).
Stability Sulfone > SulfoxideThe sulfoxide is an intermediate; the sulfone is the terminal, stable metabolite.

Analytical Parameters

For the validation of both protocols, use the following LC-MS transitions (assuming the


-Boc protected derivative for synthesis, MW = 215.3  g/mol ):
  • Parent (Sulfide):

    
    
    
  • Product 1 (Sulfoxide):

    
     (Retention time will be lower than parent due to increased polarity).
    
  • Product 2 (Sulfone):

    
     (Retention time will be lower than sulfoxide).
    

Note on Chirality: The 2-oxide exists as a pair of enantiomers if the N-substitution creates asymmetry, or if the spiro-system is desymmetrized. In the metabolic assay, CYP450s may preferentially form one enantiomer (stereoselective metabolism).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Thia-6-azaspiro[3.3]heptane. Organic Letters. Link

  • Zhang, W., et al. (2020). Enantioselective Sulfoxidation of Thioanisole by Cascading a Choline Oxidase and a Peroxygenase.[3][4] ChemPlusChem.[4] Link

  • Goldberg, K., et al. (2023). Metabolic Stability and Profiling of Spirocyclic Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2-Thia-6-azaspiro[3.3]heptane. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-Oxide. This guide is designed to provide expert insights and practical troubleshooting advice for challenges encountered during the synthesis of this strained spirocyclic scaffold. The unique structural features of this molecule, including two four-membered rings and a sulfoxide moiety, present specific synthetic hurdles that require careful consideration.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Thia-6-azaspiro[3.3]heptane 2-Oxide is a multi-step process starting from commercially available materials. The key steps involve the construction of the thietane and azetidine rings, followed by a controlled oxidation of the sulfide to the desired sulfoxide.

Synthetic_Pathway A Starting Materials B Step 1: Thietane Ring Formation A->B C Intermediate 1: Substituted Thietane B->C D Step 2: Azetidine Ring Formation C->D E Intermediate 2: 2-Thia-6-azaspiro[3.3]heptane D->E F Step 3: Sulfide Oxidation E->F G Final Product: 2-Thia-6-azaspiro[3.3]heptane 2-Oxide F->G

Caption: Proposed multi-step synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-Oxide.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part 1: Spirocyclic Core Formation

Question 1: My cyclization reaction to form the spiro[3.3]heptane core is low-yielding. What are the potential causes and solutions?

Answer: Low yields in the formation of spiro[3.3]heptane systems are often attributed to the high ring strain of the two four-membered rings.[1][2] Several factors could be contributing to this issue:

  • Steric Hindrance: The substituents on your precursors might be sterically hindering the intramolecular cyclization.

    • Solution: Consider using less bulky protecting groups on the nitrogen atom. Protecting groups play a crucial role in managing the reactivity of functional groups during synthesis.[3] For the azetidine nitrogen, a smaller protecting group like a Boc (tert-butyloxycarbonyl) group might be preferable to a larger one like a Cbz (carboxybenzyl) group.[4]

  • Reaction Conditions: The base, solvent, and temperature can significantly impact the efficiency of the cyclization.

    • Solution: A systematic optimization of reaction conditions is recommended. For the formation of similar 2,6-diazaspiro[3.3]heptanes, potassium tert-butoxide in THF has been shown to be effective.[5] Experiment with different non-nucleophilic bases and a range of temperatures. Microwave irradiation has also been used to promote the intramolecular cyclization of N-vinyl β-lactams to form spirocyclic motifs.[6]

  • Purity of Precursors: Impurities in your starting materials or intermediates can interfere with the cyclization reaction.

    • Solution: Ensure all precursors are thoroughly purified before attempting the cyclization. Standard purification techniques like column chromatography or recrystallization should be employed.

ParameterRecommendationRationale
Protecting Group Boc or other small carbamatesMinimizes steric hindrance during cyclization.
Base Potassium tert-butoxide, NaHStrong, non-nucleophilic bases are often required.
Solvent THF, DMFAprotic polar solvents are typically used.
Temperature Varies (start at RT, then heat if necessary)Balance between reaction rate and potential decomposition.

Question 2: I am observing significant amounts of polymeric side products. How can I favor intramolecular cyclization over intermolecular polymerization?

Answer: The formation of polymers is a common competing reaction pathway, especially when forming strained rings. The key is to promote the intramolecular reaction over the intermolecular one.

  • High Dilution Conditions: This is the most effective strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules encountering each other.

    • Protocol: Perform the reaction at a low concentration (e.g., 0.01-0.05 M). A syringe pump to slowly add the substrate to the reaction mixture over several hours can also be very effective.

  • Template Effects: In some cases, the choice of cation from the base can influence the conformation of the substrate, pre-organizing it for cyclization.

    • Solution: If using a sodium or potassium base, consider adding a crown ether to sequester the cation, which might alter the reaction outcome.

Part 2: Sulfide Oxidation

Question 3: The oxidation of the thietane sulfide to the sulfoxide is not selective, and I am getting the sulfone as a major byproduct. How can I control the oxidation?

Answer: Controlling the oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone is a common challenge. The choice of oxidant and reaction conditions is critical.

  • Choice of Oxidant: Some oxidants are more prone to over-oxidation than others.

    • Recommended Oxidants:

      • m-Chloroperoxybenzoic acid (m-CPBA): Using 1.0-1.1 equivalents of m-CPBA at low temperatures (e.g., -78 °C to 0 °C) is a standard method for this transformation.[7]

      • Sodium periodate (NaIO₄): This is a mild and selective oxidant for converting sulfides to sulfoxides. It is often used in a biphasic system or with a phase-transfer catalyst.

      • Hydrogen peroxide (H₂O₂): In the presence of certain catalysts (e.g., selenium dioxide) or in specific solvent systems, H₂O₂ can be used for selective oxidation. Oxidation with H₂O₂ in acetic acid has been used to form thietane 1,1-dioxides.[8]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by slowing down the rate of the second oxidation step (sulfoxide to sulfone) more than the first.

  • Stoichiometry: Precise control over the stoichiometry of the oxidant is crucial. Use a freshly titrated solution of the oxidant if possible.

OxidantTypical ConditionsNotes
m-CPBA 1.0-1.1 eq., CH₂Cl₂, -78 °C to 0 °CCommon and effective, but over-oxidation is possible.
NaIO₄ 1.1 eq., MeOH/H₂O, 0 °C to RTMild and selective, good for sensitive substrates.
H₂O₂/AcOH 1.1 eq., 0 °C to RTCan be selective, but conditions may need optimization.[8]

Question 4: The sulfoxide product appears to be a mixture of diastereomers. How can I address this?

Answer: The sulfur atom in a sulfoxide is a stereocenter. Therefore, the oxidation of the prochiral sulfide will lead to a mixture of diastereomers if there is another stereocenter in the molecule, or a racemic mixture of enantiomers if not.

  • Diastereomer Separation: The two diastereomers will likely have different physical properties and may be separable by careful column chromatography or recrystallization. According to 1H NMR spectroscopy data, some sulfoxides are mixtures of cis/trans isomers, with the diastereomer ratio determined by the substituent at position 3 of the thietane ring.[9]

  • Stereoselective Synthesis: If a single diastereomer is required, a stereoselective oxidation method would be necessary. This is an advanced topic and would likely involve a chiral oxidant or a chiral catalyst.

Part 3: Purification and Characterization

Question 5: The final 2-Thia-6-azaspiro[3.3]heptane 2-Oxide is very polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: Highly polar compounds, especially those with basic nitrogen atoms and sulfoxide groups, can be challenging to purify on silica gel due to strong interactions with the stationary phase, leading to tailing and poor separation.

  • Reverse-Phase Chromatography: This is often the best option for polar compounds. A C18-functionalized silica gel is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Ion-Exchange Chromatography: If the compound is basic, cation-exchange chromatography can be a very effective purification method. The compound is loaded onto the column, washed with a neutral or weakly acidic buffer, and then eluted with a buffer of increasing ionic strength or pH.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.

  • Solvent Extraction: Liquid-liquid extraction can be used to remove less polar impurities. The polar product will preferentially remain in the more polar solvent phase.[10][11]

Question 6: What are the key spectroscopic features I should look for to confirm the structure of 2-Thia-6-azaspiro[3.3]heptane 2-Oxide?

Answer: A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy will be essential for structural confirmation.

  • ¹H NMR:

    • Look for the characteristic signals of the azetidine and thietane rings. The protons on the four-membered rings will be in the aliphatic region and will likely show complex splitting patterns due to restricted rotation and diastereotopicity.

    • The protons alpha to the sulfoxide will be shifted downfield compared to the corresponding sulfide.

  • ¹³C NMR:

    • The spiro carbon will be a key signal to identify.

    • The carbons adjacent to the sulfoxide will be shifted downfield.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. Look for the [M+H]⁺ ion in ESI+ mode.

  • Infrared (IR) Spectroscopy:

    • The most characteristic peak will be the S=O stretch, which typically appears in the range of 1030-1070 cm⁻¹.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification & Analysis A Low Yield in Cyclization Sol1 Optimize Conditions (Base, Solvent, Temp) Change Protecting Group A->Sol1 Check B Polymer Formation Sol2 High Dilution Conditions B->Sol2 Use C Over-oxidation to Sulfone Sol3 Change Oxidant (m-CPBA, NaIO4) Lower Temperature C->Sol3 Modify D Diastereomer Mixture Sol4 Chromatographic Separation Stereoselective Oxidation D->Sol4 Employ E Difficult Purification Sol5 Reverse-Phase HPLC Ion-Exchange Chrom. Recrystallization E->Sol5 Try F Structure Confirmation Sol6 NMR (1H, 13C) HRMS IR (S=O stretch) F->Sol6 Use

Sources

Technical Support Center: 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique spirocyclic sulfoxide. By understanding the underlying chemical principles, you can anticipate and troubleshoot issues encountered during your experiments, ensuring the integrity of your results.

Introduction to 2-Thia-6-azaspiro[3.3]heptane 2-oxide

2-Thia-6-azaspiro[3.3]heptane 2-oxide is a novel spirocyclic scaffold of increasing interest in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational profile compared to traditional piperidine or morpholine bioisosteres.[1][2] The introduction of spirocyclic motifs can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[3][4] However, the inherent ring strain of the bis-azetidine/thietane system, combined with the reactivity of the sulfoxide moiety, can present stability challenges. This guide provides a proactive approach to addressing these potential issues.

Troubleshooting Guide

This section addresses specific experimental observations and provides step-by-step guidance to diagnose and resolve common stability-related problems.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: We are observing significant variability in the potency of our 2-Thia-6-azaspiro[3.3]heptane 2-oxide analogue in our cell-based assays. What could be the cause?

Answer: Inconsistent biological activity is often the first indicator of compound instability. The sulfoxide moiety in your molecule is susceptible to oxidation or reduction under certain assay conditions, leading to the formation of the corresponding sulfone or sulfide, respectively. These new species will likely have different biological activities and physicochemical properties, thus affecting your results.

Troubleshooting Protocol:

  • Compound Characterization Post-Assay:

    • Analyze the extracted material by LC-MS and ¹H NMR.

    • Compare the post-assay analytical data with a freshly prepared standard of your compound. Look for the appearance of new peaks corresponding to the mass of the sulfone (M+16) or sulfide (M-16) derivatives.

  • Assess Assay Conditions:

    • Redox-Active Components: Scrutinize your assay buffer and cell culture medium for components that could act as oxidizing or reducing agents. For example, some biological assays are performed in the presence of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which can reduce the sulfoxide.

    • Cellular Metabolism: Consider the metabolic activity of your cell line. Some cells express enzymes capable of reducing sulfoxides.[5]

    • Photostability: If your assay involves exposure to light, particularly UV or high-intensity visible light, photocatalytic degradation or deoxygenation of the sulfoxide could occur.[5]

Mitigation Strategies:

  • If redox-active components are identified, investigate whether they can be substituted or if their concentrations can be minimized.

  • For metabolically active systems, consider running control experiments with cell lysates or specific enzyme inhibitors to understand the metabolic fate of your compound.

  • Protect your compound from light during storage and experimentation by using amber vials and minimizing exposure.

Issue 2: Degradation Observed During Purification or Analysis

Question: We are seeing multiple spots on our TLC plates and unexpected peaks in our HPLC chromatograms after attempting to purify 2-Thia-6-azaspiro[3.3]heptane 2-oxide on a silica gel column. Is the compound degrading?

Answer: Yes, it is highly probable that your compound is degrading on silica gel. The acidic nature of standard silica gel can catalyze the Pummerer rearrangement or other decomposition pathways for sulfoxides, especially in strained ring systems.

Troubleshooting Protocol:

  • Evaluate Purification Method:

    • Stationary Phase: Avoid using acidic stationary phases like standard silica gel.

    • Solvent System: The choice of solvent can also influence stability. Protic solvents or those containing acidic impurities can promote degradation.

Recommended Purification & Analysis Workflow:

Caption: Recommended workflow for purification and analysis.

Detailed Steps:

  • Purification:

    • Option 1: Neutral Alumina Chromatography: Use neutral or basic alumina as your stationary phase to avoid acid-catalyzed degradation.

    • Option 2: Reverse-Phase HPLC: Preparative reverse-phase HPLC using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate or formic acid) is an excellent alternative.

  • Analysis:

    • HPLC/LC-MS: When performing analytical HPLC or LC-MS, use a buffered mobile phase to maintain a consistent pH and prevent on-column degradation.

    • NMR: For NMR analysis, use anhydrous deuterated solvents to prevent any water-mediated decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Thia-6-azaspiro[3.3]heptane 2-oxide and its derivatives?

A1: Proper storage is critical to maintain the integrity of your compound. We recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes thermal decomposition and slows down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sulfoxide to the corresponding sulfone.
Moisture AnhydrousThe compound may be hygroscopic, and moisture can facilitate hydrolytic decomposition pathways.
Light Protected from light (Amber vials)Avoids potential photolytic degradation.
Form Solid (if possible)Storing the compound as a solid is generally preferred over solutions, as solvent interactions can promote degradation over time.

For solutions, prepare them fresh and use them promptly. If short-term storage of a solution is necessary, store it at -20°C under an inert atmosphere.

Q2: Can the sulfoxide undergo racemization at the sulfur center?

A2: Yes, sulfoxides are chiral at the sulfur atom, and their stereochemical stability can be a concern. Racemization can occur under thermal or acidic conditions. If the stereochemistry at the sulfur is critical for your application, it is essential to avoid harsh reaction conditions, such as high temperatures or strong acids. Characterization by a chiral analytical method (e.g., chiral HPLC) may be necessary to confirm the enantiomeric purity of your material.

Q3: We are synthesizing a derivative of 2-Thia-6-azaspiro[3.3]heptane 2-oxide. At which step should we perform the oxidation of the sulfide to the sulfoxide?

A3: It is generally advisable to introduce the sulfoxide at a late stage in your synthetic sequence. The sulfoxide group can be sensitive to a variety of reaction conditions (e.g., strong acids, reducing agents, some oxidizing agents that can lead to over-oxidation). Performing the oxidation as one of the final steps minimizes the number of chemical transformations the sensitive sulfoxide moiety is subjected to, which can improve the overall yield and purity of your final compound. Selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a well-established transformation in organic synthesis.[6]

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Based on the general reactivity of sulfoxides and strained rings, here are some potential incompatibilities to be aware of:

Incompatible Reagent/Solvent ClassPotential Reaction/Degradation Pathway
Strong Acids (e.g., TFA, HCl) Pummerer rearrangement or other acid-catalyzed decomposition.[7]
Strong Reducing Agents (e.g., LiAlH₄, DIBAL-H) Reduction of the sulfoxide to the sulfide.
Strong Oxidizing Agents (e.g., m-CPBA, H₂O₂) Over-oxidation of the sulfoxide to the sulfone.
Acylating Agents (e.g., Acetic Anhydride) Can initiate the Pummerer reaction.

Always consider the potential for side reactions when planning your experiments and, if possible, perform small-scale test reactions to check for compatibility.

Logical Relationship of Stability Issues

Stability_Issues Core 2-Thia-6-azaspiro[3.3]heptane 2-oxide (Strained Sulfoxide) Inherent_Instability Inherent Chemical Reactivity Core->Inherent_Instability Environmental_Factors External Environmental Factors Core->Environmental_Factors Sulfoxide_Reactivity Sulfoxide Moiety (Chiral, Redox-Active) Inherent_Instability->Sulfoxide_Reactivity Ring_Strain Spirocyclic System (Ring Strain) Inherent_Instability->Ring_Strain Assay_Conditions Assay Conditions Environmental_Factors->Assay_Conditions Purification_Conditions Purification/Analysis Conditions Environmental_Factors->Purification_Conditions Storage_Conditions Storage & Handling Environmental_Factors->Storage_Conditions Observation1 Inconsistent Biological Activity Sulfoxide_Reactivity->Observation1 Observation2 Degradation during Purification Ring_Strain->Observation2 Assay_Conditions->Observation1 Purification_Conditions->Observation2 Observation3 Poor Long-Term Stability Storage_Conditions->Observation3

Caption: Interplay of inherent and environmental factors on stability.

References

  • Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. PubMed.
  • Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads. PubMed.
  • Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis.
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available at: [Link]

  • Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. Available at: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Spirocyclic Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Research Support Center for scientists engaged in the synthesis of spirocyclic sulfoxides.

Ticket Category: High-Value Pharmacophores | Status: Active Subject: Troubleshooting Side Reactions & Process Optimization

Introduction: The Spiro-Sulfoxide Challenge

Spirocyclic sulfoxides are privileged scaffolds in drug discovery due to their ability to position substituents in unique vectors (exit vectors) not accessible by flat aromatic systems. However, their synthesis is fraught with competing pathways. The spiro-quaternary carbon creates significant steric bulk, often forcing oxidants to approach from unfavorable angles or trapping reactive intermediates that lead to skeletal rearrangements.

This guide addresses the three most critical failure modes: Over-oxidation , Pummerer-type Rearrangements , and Stereochemical Erosion .

Issue #1: The Sulfone Trap (Over-Oxidation)

User Report: "I am targeting the sulfoxide (


), but LC-MS consistently shows a mass shift of +16 Da relative to the target (M+32 vs sulfide), indicating sulfone (

) formation."
Diagnostic & Root Cause

The oxidation potential of a sulfoxide to a sulfone is often close to that of the sulfide to the sulfoxide. In spirocyclic systems, the steric strain of the spiro-ring can destabilize the sulfoxide, making the second oxidation step kinetically competitive, especially with electrophilic oxidants like mCPBA.

Troubleshooting Protocol

Immediate Action: Switch from electrophilic oxidants (mCPBA, Oxone) to nucleophilic or kinetically controlled oxidants.

Oxidant SystemRisk LevelRecommendationMechanism of Control
mCPBA HighAvoid Strong electrophile; difficult to stop at mono-oxidation.
NaIO

(Sodium Periodate)
LowPreferred Forms a cyclic intermediate that breaks down selectively to sulfoxide.
H

O

+ HFIP
LowExcellent HFIP (Hexafluoroisopropanol) activates H

O

via H-bonding, creating a mild, selective oxidant.
Kagan Protocol MediumSelectivity Uses Ti(OiPr)

/DET/t-BuOOH. Water content is critical for stopping over-oxidation.
Validated Protocol: NaIO Selective Oxidation

Ref: General procedure adapted from standard sulfide oxidation protocols [1].

  • Dissolution: Dissolve spirocyclic sulfide (1.0 equiv) in MeOH/H

    
    O (1:1). If solubility is poor due to the lipophilic spiro-scaffold, use THF/H
    
    
    
    O.
  • Addition: Add NaIO

    
     (1.05 equiv) at 0 °C.
    
  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC/LC-MS.

  • Quench: Do not warm up. Quench with saturated Na

    
    S
    
    
    
    O
    
    
    .
  • Why this works: Periodate oxidation proceeds via a cyclic periodate-sulfur intermediate which is sterically demanding; the second oxidation to sulfone requires a pathway that is kinetically much slower with this reagent.

Visualizing the Selectivity Pathway

The following diagram illustrates the divergence between desired sulfoxide formation and the sulfone trap.

OxidationPath cluster_legend Selectivity Logic Sulfide Spiro-Sulfide (Starting Material) Intermediate Activated S-Complex Sulfide->Intermediate Oxidant Addition Sulfoxide Spiro-Sulfoxide (Target) Intermediate->Sulfoxide Kinetic Control (NaIO4/HFIP) Sulfone Spiro-Sulfone (Over-oxidized) Intermediate->Sulfone Fast Pathway (Uncontrolled) Sulfoxide->Sulfone Thermodynamic Sink (Excess mCPBA/Heat) key Green Path: Desired Red Path: Side Reaction

Caption: Kinetic bifurcation in sulfide oxidation. Electrophilic oxidants promote the red pathways; nucleophilic/bulky oxidants favor the green path.

Issue #2: Skeletal Rearrangement (The Pummerer Effect)

User Report: "My spiro-ring has opened, or I see an acetoxy group attached to the


-carbon. The sulfoxide is gone."
Diagnostic & Root Cause

This is the Pummerer Rearrangement .[1] It occurs when a sulfoxide is treated with an acylating agent (like acetic anhydride or thionyl chloride) or a strong Lewis Acid.[1][2]

  • Mechanism: The sulfoxide oxygen is acylated, making it a good leaving group.[3] An

    
    -proton is removed, forming a thionium ion (
    
    
    
    ).
  • Spiro-Specific Risk: In spirocycles, the relief of ring strain can drive the thionium ion to trigger ring-opening or migration, destroying the spiro-core [2].

Troubleshooting Protocol

Preventative Measures:

  • Avoid Anhydrides: Never use Ac

    
    O or TFAA during workup or subsequent steps if the sulfoxide is the target.
    
  • Base Selection: If

    
    -protons are acidic, avoid strong bases that can generate the thionium intermediate.
    
  • Temperature: Keep reactions below room temperature. Pummerer rearrangements are thermally driven.

If Rearrangement is Observed:

  • Check for in situ generation of acid chlorides or anhydrides.

  • Verify that your "oxidant" isn't acting as an oxophile (e.g., using DMSO/Oxalyl Chloride—Swern conditions—on a molecule that already has a sulfoxide can trigger Pummerer-like side reactions).

Visualizing the Structural Collapse

Pummerer Sulfoxide Spiro-Sulfoxide Acylated Acyloxy-Sulfonium Intermediate Sulfoxide->Acylated + Ac2O / Lewis Acid Thionium Thionium Ion (Reactive Species) Acylated->Thionium - AcOH (Loss of alpha-H) Product_A Pummerer Product (alpha-Acetoxy Sulfide) Thionium->Product_A + OAc- (Trapping) Product_B Ring Opened/ Rearranged Product Thionium->Product_B Strain Release (Spiro-Scaffold Break)

Caption: The Pummerer Rearrangement mechanism showing how activation of the sulfoxide oxygen leads to thionium ion formation and subsequent skeletal collapse.

Issue #3: Stereochemical Scrambling

User Report: "I synthesized a chiral spiro-sulfoxide, but the diastereomeric ratio (dr) is 1:1, or the enantiomeric excess (ee) dropped during workup."

Diagnostic & Root Cause

Spirocyclic sulfoxides possess both carbon chirality (the spiro center) and sulfur chirality.

  • Epimerization: Sulfoxides can racemize via pyramidal inversion, but this usually requires high heat (>200°C). However, acid-catalyzed racemization (via achiral hydroxysulfonium salts) can occur under mild conditions [3].

  • Poor Substrate Control: The spiro-ring might not provide enough steric differentiation for the oxidant to distinguish between the Re and Si faces of the sulfur lone pair.

Troubleshooting Protocol

Protocol: Optimization of Diastereoselectivity (The "Face-Blocker" Strategy) If the spiro-system is chemically stable, use the inherent bulk of the spiro-rings to direct oxidation.

  • Reagent: Use the Modified Kagan Protocol (Ti(OiPr)

    
     / (+)-DET / H
    
    
    
    O / cumyl hydroperoxide).
  • Stoichiometry: 1:2:1:1 (Ti:Ligand:Water:Sulfide).

  • The "Water" Factor: In the Kagan protocol, the precise amount of water modifies the structure of the Ti-complex from a monomer to an oligomer, which creates the chiral pocket necessary for high ee/dr [4].

  • Temperature: -20 °C is optimal. Lower temperatures increase selectivity but drastically reduce yield due to the steric hindrance of the spiro-center.

Data: Solvent Effects on Selectivity Comparison of conditions for a generic spiro-sulfide oxidation.

SolventAdditiveYielddr (syn:anti)Notes
CH

Cl

None85%1.5 : 1Poor selectivity.
Toluene(+)-DET70%4 : 1Non-polar solvent enhances ligand binding.
CCl

(+)-DET 65% >10 : 1 Best selectivity (halogen bond effects).
MeOHNone92%1 : 1Protic solvents disrupt chiral Ti-complex.

References

  • Sulfide Oxidation Overview: ACS GCI Pharmaceutical Roundtable Reagent Guides. "Sulfide Oxidation."[4][5][6][7][8][9][10][11] Available at: [Link]

  • Pummerer in Spirocycles: Feldman, K. S., et al. (2006). "Extending Pummerer Reaction Chemistry. Asymmetric Synthesis of Spirocyclic Oxindoles via Chiral Indole-2-sulfoxides." Organic Letters, 8(18), 4109–4112. Available at: [Link]

  • Chiral Sulfoxides Review: Wojaczyńska, E., & Wojaczyński, J. (2020). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews, 120(10), 4578–4611. Available at: [Link]

  • Kagan Protocol Mechanism: Kagan, H. B. (2009). "Nonlinear Effects in Asymmetric Catalysis: A Personal Account." Synlett, 2006(20), 3305-3322. (Contextual reference for Ti-complex behavior).

End of Technical Support Guide. For further assistance, please submit a ticket with your specific substrate structure.

Sources

optimization of reaction conditions for azaspiro[3.3]heptane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Portal for the Azaspiro[3.3]heptane User Group. It assumes the reader is familiar with basic organic synthesis but requires specific troubleshooting for this strained bicyclic system.

Ticket Category: Strained Heterocycles / Late-Stage Functionalization Status: Active Support Level: Senior Scientist / Method Development

📋 System Overview: The "Deceptive" Bioisostere

The 2-azaspiro[3.3]heptane core is a high-value bioisostere for piperidine and morpholine, offering reduced lipophilicity (LogD) and a distinct metabolic profile. However, its unique geometry—a spiro-fused dual cyclobutane system—introduces specific reactivity constraints often overlooked in standard protocols.

Key Physical Parameters:

  • Ring Strain: ~63 kcal/mol (susceptible to acid-catalyzed ring opening under extreme forcing).

  • pKa (Conjugate Acid): ~10.4 (comparable to piperidine, but steric shielding affects nucleophilicity).

  • Boiling Point: Free base is volatile and prone to sublimation/oiling out.

🛠 Module 1: N-Functionalization (Coupling & Arylation)

User Issue: “My Buchwald-Hartwig coupling is stalling at <20% conversion, even with Pd(OAc)₂/BINAP. The starting material remains.”

🔧 Root Cause Analysis

Unlike piperidine, the gem-dimethyl-like effect of the spiro-carbon (C4) creates a "steric wall" proximal to the nitrogen. Standard phosphine ligands (like BINAP or dppf) often fail to create a sufficiently active Pd-center that can accommodate both the bulky amine and the aryl halide, leading to catalyst resting states or reductive elimination failure.

💡 Corrective Action: The "Steric-First" Protocol

Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) that are specifically designed for sterically demanding amines.

Recommended Protocol (Ticket #N-ARYL-01):

ComponentRecommendationTechnical Rationale
Precatalyst RuPhos Pd G4 or BrettPhos Pd G4 Rapid oxidative addition; bulky ligand prevents amine crowding.
Base NaOtBu or LHMDS Strong bases facilitate deprotonation of the bulky amine-Pd complex.
Solvent 1,4-Dioxane or Toluene High boiling point required (100°C+) to overcome activation energy.
Stoichiometry 1.2 equiv Amine / 1.0 equiv Ar-XExcess amine compensates for potential volatility loss.

Troubleshooting Checklist:

  • Is the amine a salt? If using the oxalate/HCl salt, you must include an extra equivalent of base (e.g., 2.5 equiv total) to free the amine in situ.

  • Is the mixture turning black immediately? This indicates Pd-black precipitation (catalyst death). Switch to a precatalyst (Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand manually.

🛠 Module 2: C-H Functionalization (Advanced)

User Issue: “I need to install a methyl group or aryl ring on the carbon skeleton, but the ring is inert to standard lithiation.”

🔧 Root Cause Analysis

Direct lithiation of the cyclobutane ring is difficult due to the high s-character of the C-H bonds and the instability of the resulting anion (risk of fragmentation). Traditional Minisci reactions often fail because the azaspiro core is aliphatic, not aromatic.

💡 Corrective Action: Photoredox α-Amino C-H Activation

The most reliable method for C-functionalization is targeting the C1/C3 positions (α-to-nitrogen) using Hydrogen Atom Transfer (HAT) coupled with photoredox catalysis. The α-amino radical is stabilized by the nitrogen lone pair (captodative effect), allowing for cross-coupling.

Recommended Protocol (Ticket #CH-HAT-02): Based on MacMillan/SpiroChem methodologies.

  • Catalyst System: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (Photocatalyst) + Quinuclidine (HAT agent).

  • Light Source: Blue LED (450 nm).

  • Mechanism: The quinuclidine radical abstracts a hydrogen from C1, generating a nucleophilic radical that intercepts an electrophile (e.g., cyanoarene or alkyl bromide via Ni-co-catalysis).

CH_Activation Substrate Azaspiro[3.3]heptane (N-Boc protected) Radical α-Amino Radical (Nucleophilic) Substrate->Radical H-Abstraction Excitation Blue LED (450nm) Ir(III) -> *Ir(III) HAT_Cycle HAT Agent (Quinuclidine) Excitation->HAT_Cycle Oxidizes HAT HAT_Cycle->Radical Generates Radical Trap Ni-Catalytic Cycle (Ar-Br / Alkyl-Br) Radical->Trap Radical Capture Product C1-Functionalized Spirocycle Trap->Product Reductive Elim.

Figure 1: Photoredox HAT mechanism for C1-functionalization of azaspiro[3.3]heptane.

🛠 Module 3: Handling, Stability & Purification

User Issue: “I rotavapped my product and it disappeared.” or “The oil turned into a gum overnight.”

🔧 Root Cause Analysis
  • Volatility: The free base of 2-azaspiro[3.3]heptane (molecular weight ~97 g/mol ) has a high vapor pressure. It will co-evaporate with solvents like DCM or ether.

  • Polymerization: Strained amines can undergo ring-opening polymerization if left as free bases in concentrated forms, especially with trace acid present.

💡 Corrective Action: Salt Formation Strategy

Never store the intermediate as a free base. Convert it immediately to a stable salt.

Stability Decision Matrix:

Salt TypePropertiesBest ForProtocol
Oxalate (1:1) Crystalline solid, non-hygroscopic.Long-term storage, weighing.Add 1.0 eq Oxalic acid in EtOH; precipitate with Et₂O.
Hydrochloride Hygroscopic solid.Aqueous solubility, biological assays.[1]4M HCl in Dioxane (anhydrous).
Tosylate Lipophilic solid.Organic solubility, subsequent coupling.Add 1.0 eq p-TsOH in Acetone.

Purification FAQ:

  • Q: Can I distill the free base?

    • A: Yes, but only under mild vacuum (water aspirator) at ~60-70°C. High vacuum may pull it into the pump.

  • Q: How do I spot it on TLC?

    • A: It stains poorly with UV. Use KMnO₄ (oxidizes the amine) or Ninhydrin (if N-H free). Iodine chamber is most reliable.

📚 References & Grounding

  • Spirocyclic Scaffolds in MedChem:

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes." J. Org. Chem. (2010).[2] Establishes the baseline synthesis and structural properties.

  • Photoredox Functionalization (HAT):

    • DiRocco, D. A., et al.[3] "Late-stage functionalization of biologically active heterocycles through photoredox catalysis."[3][4][5] Angew.[3][5] Chem. Int. Ed. (2014).[6][7] Describes the Minisci-type and HAT mechanisms relevant to spirocycles.

  • Physical Properties & Salts:

    • Wuitschik, G., et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angew.[3][5] Chem. Int. Ed. (2006).[7] (Contains parallel data on the spiro-oxetane/aza systems and salt stability).

  • Advanced C-H Activation:

    • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[3][6][8][9] Biomol. Chem. (2019).[2][7] Discusses the utility and functionalization of high-strain cages including azaspiroheptanes.

Sources

overcoming solubility problems of 2-Thia-6-azaspiro[3.3]heptane 2-oxide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for medicinal chemists and formulation scientists working with 2-Thia-6-azaspiro[3.3]heptane 2-oxide derivatives.

Status: Operational Topic: Solubility Optimization & Physicochemical Troubleshooting Audience: Medicinal Chemistry & Formulation Groups[1][2][3]

The "Solubility Paradox" of Spirocyclic Scaffolds

Why you are here: You selected the 2-thia-6-azaspiro[3.3]heptane 2-oxide scaffold to lower lipophilicity (LogP) and increase


 compared to a piperazine or morpholine analog.[1][2][3][4] However, you are now facing a "brick dust" problem: the compound has low LogP but is virtually insoluble in both aqueous media and organic solvents.[1][3][4]

The Mechanism: This scaffold suffers from a high Crystal Lattice Energy ($ \Delta G_{lattice} $).[1][2][3][4] The rigid, compact spirocyclic geometry allows for highly efficient packing in the solid state.[1][3][4] While the sulfoxide (2-oxide) moiety adds polarity, it also creates a strong dipole moment, further stabilizing the crystal lattice through dipole-dipole interactions.[1][2][3][4]

The Equation:



Where 

is Melting Point in °C.[1][2][3][4]

In your derivatives, the


 is likely driving the insolubility, not the 

.[1][3][4]

Troubleshooting Modules

Module A: Structural Modification (Pre-Synthesis Design)

Objective: Disrupt crystal packing without sacrificing metabolic stability.

Protocol: If your derivative is in the design phase or early SAR (Structure-Activity Relationship), apply the "Symmetry Breaking" strategy.[1][2][3]

  • Methyl Scanning: Introduce a methyl group at the

    
     or 
    
    
    
    position (adjacent to the spiro center).[1][2][3][4] This creates a "kink" in the rigid structure, preventing efficient stacking.[1][3][4]
  • N-Capping: If the

    
     nitrogen is the attachment point, avoid flat, symmetric aromatic amides.[1][2][3][4] Use flexible linkers or ortho-substituted aromatics to force a twisted conformation.[1][2][3][4]
    

Decision Logic:

StructuralMod Start Solubility Issue Detected CheckMP Check Melting Point (DSC) Start->CheckMP HighMP MP > 200°C? (Lattice Energy Issue) CheckMP->HighMP Yes LowMP MP < 150°C? (Lipophilicity Issue) CheckMP->LowMP No Action1 Strategy: Disrupt Packing Add -Me to C1/C5 Ortho-subst. on N-aryl HighMP->Action1 Action2 Strategy: Add Polar Groups PEG chain Ionizable amine LowMP->Action2

Figure 1: Decision tree for structural modification based on thermal analysis.

Module B: Salt Selection (Post-Synthesis)

Objective: Identify a counter-ion that disrupts the crystal lattice of the 6-aza amine.

Technical Insight: The secondary/tertiary amine at position 6 typically has a pKa of 8.5 – 9.5 (influenced by the electron-withdrawing sulfoxide 2-bonds away).[1][2][3][4] This makes it suitable for salt formation.[1][2][3][4] However, avoid small, symmetric counter-ions (like Cl⁻) which may tighten the lattice.[3][4]

Recommended Salt Screen Protocol:

Counter-ionRationalePriority
Mesylate (Methanesulfonate) Breaks symmetry; lowers MP.[1][2][3][4]High
Tosylate Adds lipophilic bulk to disrupt packing.[1][2][3][4]High
Fumarate Often forms amorphous solids (higher solubility).[1][2][3][4]Medium
Hydrochloride Warning: Often leads to higher MP and lower solubility due to efficient packing.[1][2][3][4]Low

Step-by-Step Workflow:

  • Dissolve free base in THF/MeOH (10:1) at 40°C.

  • Add 1.05 eq of acid (as solution).

  • Cool slowly to 4°C.

  • If precipitate forms: Analyze by XRPD (X-Ray Powder Diffraction).[1][2][3][4]

    • Sharp peaks:[1][2][3][5] Crystalline (Check solubility).[1][2][3][4]

    • Halo: Amorphous (High solubility, check stability).[1][2][3][4]

Module C: Formulation & Excipients[3][4]

Objective: Solubilize "brick dust" derivatives for IV/PO dosing.

The "Sulfoxide Advantage": The 2-oxide (sulfoxide) oxygen is a strong Hydrogen Bond Acceptor (HBA).[1][2][3][4] This makes the scaffold highly compatible with Cyclodextrins (CD), specifically HP-


-CD and Captisol (SBE-

-CD).[1][2][3][4]

Formulation Recipe (for 5 mg/mL target):

  • Vehicle: 20% (w/v) HP-

    
    -CD in 50 mM Phosphate Buffer (pH 4.5).[1][2][3][4]
    
    • Why pH 4.5? Ensures the N6 amine is protonated (Solubility boost) while maintaining cyclodextrin stability.

  • Procedure:

    • Add compound to vehicle.[1][2][3][4]

    • Vortex for 1 min.

    • Sonicate for 20 mins at 30°C (Critical: Heat helps break the lattice).[1][2][3][4]

    • Stir overnight at room temperature.

    • Filter (0.22

      
      m).[1][2][3][4]
      

Frequently Asked Questions (FAQs)

Q1: Is the "2-oxide" (sulfoxide) chiral? Does this affect solubility?

  • Answer: Yes, if the molecule is unsymmetrically substituted.[1][2][3][4] The sulfur atom in the 4-membered ring is a stereocenter.[1][2][3][4]

    • Impact: Diastereomers often have vastly different melting points and solubility profiles.[1][2][3][4]

    • Action: If you have a mixture of diastereomers, separate them.[1][3][4] Often, one isomer will be significantly more soluble than the other due to differences in crystal packing efficiency.[1][3][4]

Q2: Why not just oxidize to the sulfone (2,2-dioxide)?

  • Answer: You can, and sulfones are generally more stable.[1][2][3][4] However, sulfones are often less water-soluble than sulfoxides because the sulfoxide dipole (

    
    ) is more effective at interacting with water than the sulfone (
    
    
    
    ) in some rigid lattices.[1][2][3][4] Furthermore, the sulfoxide is a "soft spot" for metabolic oxidation, which might be a desired clearance mechanism.[1][3][4]

Q3: My compound crashes out of DMSO. What now?

  • Answer: This is a classic sign of extreme lattice stability.[1][2][4]

    • Immediate Fix: Use DMA (Dimethylacetamide) or NMP instead of DMSO for stock solutions.[1][2][3][4]

    • Root Cause:[1][2][3][5][6][7] Your compound likely has strong

      
      -stacking or intermolecular H-bonding.[1][2][3][4] Check if you have an H-bond donor (like an amide NH) that can be methylated.[1][2][3][4]
      

References & Validated Sources

  • Mykhailiuk, P. K. (2019).[1][2][3][4][5] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.[1][2][3][4] (Discusses the lattice energy vs. LogP trade-off in spirocycles).

  • Burkhard, J. A., et al. (2010).[1][2][3][4] "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Organic Letters. (Foundational work on the geometry and properties of these spiro systems).

  • Wuitschik, G., et al. (2010).[1][2][3][4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Provides parallel insights into 4-membered ring physicochemical properties).

  • PubChem Compound Summary. "2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride."[1][2][3][4] (Physicochemical data verification).

Sources

troubleshooting guide for 2-Thia-6-azaspiro[3.3]heptane 2-oxide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for experiments involving 2-Thia-6-azaspiro[3.3]heptane 2-oxide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this unique spirocyclic building block. The strained spiro[3.3]heptane framework offers a novel three-dimensional exit vector for library synthesis, making it an attractive bioisostere for more common ring systems like piperidine or morpholine.[1][2] However, its unique structure also presents specific challenges in synthesis, handling, and reactivity. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, purification, handling, and subsequent derivatization of 2-Thia-6-azaspiro[3.3]heptane 2-oxide.

Category 1: Synthesis & Purification

Question 1: What is a reliable synthetic strategy for preparing 2-Thia-6-azaspiro[3.3]heptane 2-oxide, and what are the critical steps?

Answer: A common and logical approach is a two-stage synthesis: first, the construction of the parent sulfide, 2-Thia-6-azaspiro[3.3]heptane, followed by its controlled oxidation to the desired sulfoxide.

The synthesis of spirocyclic systems can be challenging due to the creation of a quaternary spiro-carbon.[1] Routes often involve multi-step sequences to build the two four-membered rings. Once the parent sulfide is obtained, the critical challenge shifts to the selective oxidation of the sulfur atom. The primary difficulty is preventing over-oxidation to the corresponding sulfone (2,2-dioxide), which is a common and often more thermodynamically stable byproduct.[3] Careful selection of the oxidant and precise control over reaction conditions are paramount for success.

Synthesis_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Oxidation & Isolation Precursors Azetidine & Thietane Precursors Cyclization Spirocyclization Precursors->Cyclization e.g., Double alkylation Sulfide 2-Thia-6-azaspiro[3.3]heptane Cyclization->Sulfide Oxidation Controlled Oxidation Sulfide->Oxidation 1.0-1.2 eq. Oxidant Purification Chromatography or Recrystallization Oxidation->Purification Product Target Sulfoxide Purification->Product Analysis QC Analysis (NMR, LC-MS) Product->Analysis

Caption: General synthetic workflow for 2-Thia-6-azaspiro[3.3]heptane 2-oxide.

Question 2: My oxidation reaction yields a significant amount of the sulfone (2,2-dioxide) byproduct. How can I improve selectivity for the sulfoxide?

Answer: This is the most common issue in sulfoxide synthesis. Selectivity is a kinetic game; you must stop the reaction after the first oxidation. Here’s how to troubleshoot:

  • Choice of Oxidant: Not all oxidants are created equal. For high selectivity, milder and more controlled oxidizing agents are preferred. Hydrogen peroxide is often used, sometimes with a catalyst, but can be aggressive.[4] Meta-chloroperoxybenzoic acid (m-CPBA) is effective but can also lead to over-oxidation if not controlled.

  • Stoichiometry: This is critical. Begin with exactly 1.0 equivalent of your oxidant. You can inch it up to 1.1-1.2 equivalents to push the reaction to completion, but going further dramatically increases the risk of sulfone formation. Monitor the reaction closely by TLC or LC-MS.

  • Temperature Control: Perform the oxidation at low temperatures. Start the reaction at 0 °C or even -78 °C and allow it to warm slowly. Lower temperatures reduce the rate of the second oxidation more significantly than the first, thus enhancing selectivity.

  • Reaction Time: Do not let the reaction run indefinitely. Once the starting sulfide is consumed (as determined by your monitoring method), quench the reaction immediately.

Oxidizing AgentTypical ConditionsSelectivity & Causality
Hydrogen Peroxide (H₂O₂) Acetic Acid or MeOH, 0 °C to RTOften requires a catalyst. The acidic medium can activate H₂O₂, but also potentially protonate the amine. Can be difficult to control.[4]
m-CPBA CH₂Cl₂, 0 °C to RTHighly effective but very reactive. The peroxyacid is a potent electrophilic oxidant. Precise stoichiometry and low temperature are essential to prevent the second oxidation.
Sodium Periodate (NaIO₄) MeOH/H₂O, 0 °CA classic, mild, and selective reagent. Its limited solubility provides a slow, controlled release of the oxidizing species, which is ideal for stopping at the sulfoxide stage.
Oxone® (KHSO₅) MeOH/H₂O, 0 °CA versatile and relatively safe oxidant. The reaction is often clean, but pH control can be necessary as the reaction is acidic.

Question 3: I'm finding it difficult to purify the sulfoxide. It seems to streak on my silica gel column. What are my options?

Answer: The polarity of the sulfoxide group, combined with the basic secondary amine, can make purification challenging.

  • Column Chromatography:

    • Tailing/Streaking on Silica: This is common for amines. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia (in the form of 7N NH₃ in MeOH). This deactivates the acidic silanol groups on the silica surface, preventing ionic interactions with your basic compound.

    • Solvent System: A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point.

    • Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography), which is less reactive.[5]

  • Recrystallization: If your compound is a solid with good purity (>90%), recrystallization is an excellent option for obtaining high-purity material.[5] Experiment with solvent systems like ethanol/ether, methanol/dichloromethane, or acetonitrile.

  • Salt Formation: Often, converting the final product to a stable, crystalline salt (e.g., hydrochloride or oxalate) can greatly simplify purification.[6][7] You can perform the final purification on the salt or purify the free base and then form the salt for long-term storage and easier handling.

Category 2: Handling & Stability

Question 4: What are the best practices for storing and handling this compound?

Answer: Due to the presence of a secondary amine and a potentially hygroscopic sulfoxide group, proper handling is crucial.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place (2-8°C is recommended).[8] If you have the salt form (e.g., hydrochloride), it will likely be more stable and less hygroscopic than the free base.

  • Handling:

    • Use dry glassware. Moisture can be adsorbed on glassware surfaces and can be removed by oven-drying (e.g., 125°C overnight).[9][10]

    • For reactions, use anhydrous solvents. Solvents from a solvent purification system or freshly opened Sure/Seal™ bottles are recommended.[10]

    • When performing reactions, especially with moisture-sensitive reagents (e.g., acylations, reactions with organometallics), use standard air-free techniques such as a Schlenk line or a glove box.[11][12]

Handling_Decision_Tree Start Handling Reagent for Reaction Check_Sensitivity Are other reagents air/moisture sensitive? Start->Check_Sensitivity Benchtop Standard benchtop setup. Use dry glassware. Check_Sensitivity->Benchtop No Inert_Atmosphere Use Inert Atmosphere Technique (e.g., Schlenk Line, Glovebox) Check_Sensitivity->Inert_Atmosphere Yes End_Success Proceed with Reaction Benchtop->End_Success Dry_Solvents Use anhydrous solvents (e.g., Sure/Seal™ bottle). Inert_Atmosphere->Dry_Solvents Syringe_Technique Transfer reagents via dry syringe/cannula. Dry_Solvents->Syringe_Technique Syringe_Technique->End_Success

Caption: Decision tree for handling moisture/air-sensitive reactions.

Category 3: Reaction Troubleshooting

Question 5: I am attempting an N-alkylation on the secondary amine, but the reaction is sluggish and gives low yields. What factors should I consider?

Answer: The nitrogen in the 2-Thia-6-azaspiro[3.3]heptane core is part of a strained four-membered azetidine ring. This can influence its reactivity compared to a simple secondary amine.

  • Steric Hindrance: The spirocyclic nature of the framework can create significant steric bulk around the nitrogen atom, slowing down the approach of electrophiles. Use less bulky alkylating agents if possible.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a poor choice here as it may not be strong enough or may be too hindered itself. A stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF, acetonitrile) is often more effective. For particularly difficult alkylations, a stronger base like sodium hydride (NaH) may be required, but this necessitates strict anhydrous and inert conditions.[13]

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is generally best as it can help to dissolve inorganic bases and stabilize charged intermediates.

  • Leaving Group: Ensure your alkylating agent has a good leaving group. Iodides are more reactive than bromides, which are more reactive than chlorides or tosylates (R-I > R-Br > R-Cl > R-OTs). You can use Finkelstein conditions (catalytic NaI) to convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide.

  • Azetidine Ring Stability: Be cautious with reaction conditions. Prolonged heating under strongly acidic or basic conditions could potentially lead to the opening of the strained azetidine ring, resulting in a complex mixture of byproducts.[14] It's advisable to run reactions at the lowest temperature that affords a reasonable reaction rate.

Experimental Protocol: Controlled Oxidation

This protocol provides a robust method for the selective oxidation of 2-Thia-6-azaspiro[3.3]heptane to its corresponding sulfoxide.

Objective: To synthesize 2-Thia-6-azaspiro[3.3]heptane 2-oxide with minimal formation of the sulfone byproduct.

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane (1.0 eq)

  • Sodium periodate (NaIO₄) (1.1 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 2-Thia-6-azaspiro[3.3]heptane (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Oxidant: In a separate container, dissolve sodium periodate (1.1 eq) in a minimal amount of deionized water. Add this solution dropwise to the stirred, cooled solution of the sulfide over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is complete when the starting sulfide spot/peak is no longer visible. Typical reaction times are 2-6 hours.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a small amount of saturated aqueous sodium thiosulfate solution. Stir for 10 minutes.

  • Workup:

    • Filter the reaction mixture to remove the sodium iodate precipitate, washing the solid with methanol.

    • Combine the filtrate and washes and remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add saturated aqueous sodium bicarbonate to basify the solution (pH ~8-9).

    • Extract the aqueous layer with dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil using column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 1% triethylamine. Combine the pure fractions and remove the solvent to yield the final product.

References

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column? Available at: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Hamza, D., & Jones, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(13), 2103-2105. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). Publish. Available at: [Link]

  • García, P., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(11), 3594. Available at: [Link]

  • Valdman, A., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2353-2357. Available at: [Link]

  • Rioux, R. M., et al. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments), (125), e55823. Available at: [Link]

  • Stepanov, A. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]

  • Google Patents. Method for preparing purified desmopressin sulfoxide impurity. (CN116023441A).
  • O'Connor, J. M., et al. (2016). Synthesis of Spirocyclic Indolenines. Chemistry – A European Journal, 22(18), 6190-6213. Available at: [Link]

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(33), 23143-23164. Available at: [Link]

  • ResearchGate. Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. Available at: [Link]

  • Meanwell, N. A. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 757-778. Available at: [Link]

  • Andrade, C. F., et al. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. New Journal of Chemistry, 48(16), 7244-7248. Available at: [Link]

  • Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics, 41(11), 4880-4896. Available at: [Link]

  • ResearchGate. Design and Synthesis of Spirocycles. Available at: [Link]

  • Dabholkar, V. V., & Wadkar, M. M. (2009). Synthesis and characterization of fused and spiro heterocycles by ultrasonic methods. Indian Journal of Chemistry - Section B, 48B(3), 433-437. Available at: [Link]

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 720815. Available at: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]

  • EPA. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. CompTox Chemicals Dashboard. Available at: [Link]

  • Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(15), 5868-5919. Available at: [Link]

  • Gultyai, V. P., & Churakov, A. M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 29(1), 1. Available at: [Link]

  • Google Patents. Synthesis method of 6-oxo-2-azaspiro[15][15] heptane-2-carboxylic acid tert-butyl ester. (CN102442934A). Available at:

  • Smith, A. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1515-1521. Available at: [Link]

  • Zhang, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]

Sources

byproduct analysis in 2-Thia-6-azaspiro[3.3]heptane 2-oxide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Analysis & Reaction Optimization Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Welcome to the Technical Support Hub

You are accessing the specialized support module for 2-Thia-6-azaspiro[3.3]heptane 2-oxide (TASH-2-oxide). This scaffold is a critical bioisostere for morpholine and piperidine, offering altered lipophilicity and metabolic stability profiles. However, its spirocyclic strain and sulfur oxidation state present unique synthetic challenges.

This guide is structured as a dynamic troubleshooting interface. Navigate to the symptom matching your experimental observation.

Quick Diagnostic: What are you observing?
SymptomProbable IssueGo To
LCMS: Mass shift of +16 Da or +32 Da relative to starting material.Oxidation State Divergence (Sulfone/N-Oxide)Module 1
NMR: Loss of spiro-symmetry; appearance of broad alkyl multiplets.Ring Opening / PolymerizationModule 2
HPLC: Split peaks with identical mass.Diastereomer Formation (Chiral Sulfur)Module 3
General: Low yield during amide coupling/SNAr.Steric/Electronic DeactivationModule 4
Module 1: Oxidation State Divergence

"My product contains impurities with M+16 and M+32."

The Root Cause

The TASH-2-oxide scaffold contains two oxidation-sensitive centers: the thietane sulfur and the azetidine nitrogen .

  • Over-oxidation (Sulfone): The transformation of Sulfoxide (

    
    ) to Sulfone (
    
    
    
    ) is thermodynamically favorable. Standard oxidants (mCPBA,
    
    
    ) often overshoot.
  • N-Oxidation: If the amine is not protected (or if the protecting group is labile), N-oxides can form, often co-eluting with the sulfoxide.

Troubleshooting Protocol

Q: How do I distinguish between the Sulfone and the N-Oxide?

  • Check

    
     NMR: 
    
    • Sulfone (

      
      ):  The 
      
      
      
      -carbons (C1/C3 of the thietane ring) shift significantly downfield (
      
      
      ppm) compared to the sulfoxide.
    • N-Oxide: Affects the azetidine ring carbons (C5/C7) primarily.

  • Chemical Test: Treat a small aliquot with mild reducing agent (e.g.,

    
    ). N-oxides reduce easily; Sulfones do not.
    

Q: How do I stop at the Sulfoxide (2-oxide) without forming the Sulfone?

  • Reagent Switch: Avoid mCPBA. It is difficult to control stoichiometry precisely at small scales.

  • Recommended Protocol: Use NaIO

    
     (Sodium Periodate)  in water/methanol at 0°C. It is highly selective for the Sulfide 
    
    
    
    Sulfoxide step and kinetically slow to form the Sulfone.

Visualizing the Oxidation Pathway

OxidationPathway cluster_prevention Prevention Strategy Sulfide Sulfide (Starting Material) Sulfoxide Target: Sulfoxide (2-Oxide) Sulfide->Sulfoxide NaIO4 (0°C) Controlled NOxide Impurity: N-Oxide (If NH free) Sulfide->NOxide Peroxides (No N-protection) Sulfone Impurity: Sulfone (2,2-Dioxide) Sulfoxide->Sulfone mCPBA (XS) Over-oxidation Stoichiometry Control Stoichiometry Control

Caption: Stepwise oxidation control. Green path indicates optimal route using Sodium Periodate to avoid the Red (Sulfone) pathway.

Module 2: Ring Strain & Stability (The "Hidden" Impurity)

"My crude NMR baseline is messy, and mass balance is low after deprotection."

The Root Cause

The spiro[3.3]heptane system possesses significant Baeyer strain (


26 kcal/mol).
  • Thietane Ring Opening: The C-S bond is susceptible to nucleophilic attack, especially if the sulfur is oxidized (sulfoxide/sulfone are better leaving groups than sulfide).

  • Acid Sensitivity: Strong Lewis acids used in N-Boc deprotection (e.g.,

    
    , neat TFA) can trigger ring-opening polymerization.
    
Troubleshooting Protocol

Q: I see a complex mixture after Boc-deprotection with 50% TFA/DCM. Why?

  • Mechanism: The protonated sulfoxide can act as an activator, promoting nucleophilic attack by trifluoroacetate or trace water, leading to ring opening.

  • Solution: Switch to HCl in Dioxane (4M) or TMSOTf/2,6-lutidine . If using TFA, reduce concentration to 10-20% and add a scavenger (e.g., triethylsilane) if carbocation formation is suspected, though ring strain is the primary driver here.

Q: How do I confirm ring opening?

  • NMR Signature: Look for the disappearance of the distinct "roofing" doublets of the spiro system (

    
     3.0–4.5 ppm). Ring-opened products often appear as linear alkyl chains with broad multiplets in the 1.5–2.5 ppm region (polymerization) or distinct triplets if trapped by a nucleophile.
    
Module 3: Stereochemical Complexity

"My pure compound shows two peaks on HPLC."

The Root Cause

The sulfur atom in the 2-oxide (sulfoxide) state is a chiral center.

  • Symmetry: If the azetidine ring is symmetrically substituted (e.g., unsubstituted NH), the molecule is achiral (meso-like context) or a racemate that behaves as one peak in achiral chromatography.

  • Diastereomers: If you introduce another chiral center (e.g., coupling the amine to a chiral amino acid or a substituted benzyl group), you will form diastereomers (pair:

    
     and 
    
    
    
    ). These have different physical properties and NMR spectra.
Troubleshooting Protocol

Q: Can I separate the diastereomers?

  • Yes. They often separate on standard Silica or C18 columns due to different dipole moments.

  • Warning: Sulfoxides can undergo thermal racemization (pyramidal inversion) at high temperatures (>100°C). Avoid high-temperature GC or prolonged heating in high-boiling solvents (DMSO/DMF) if stereochemical integrity is crucial.

Module 4: Functionalization Workflow

"Coupling reactions (Amidation/SNAr) are sluggish."

The Root Cause

The spiro-center creates steric bulk. While the nitrogen is technically a secondary amine, the "gem-dimethyl-like" effect of the spiro rings hinders the approach of large electrophiles.

Optimization Decision Tree

OptimizationTree Problem Low Yield in Coupling CheckSterics Is Electrophile Bulky? Problem->CheckSterics Bulky Yes (e.g., ortho-subst. aryl) CheckSterics->Bulky NotBulky No (Standard acid/halide) CheckSterics->NotBulky Solution1 Use Buchwald (RuPhos/BrettPhos) or High T (MW) Bulky->Solution1 CheckBase Check Base/Solvent NotBulky->CheckBase Solution2 Switch to DIPEA/DMF Avoid Pyridine (Nucleophilic competition) CheckBase->Solution2

Caption: Decision logic for optimizing N-functionalization of the sterically constrained spiro-amine.

Analytical Reference Data
FeatureSulfide (Start)Sulfoxide (Target)Sulfone (Byproduct)
Mass Shift MM + 16M + 32

NMR (C2/C4)

30-35 ppm

50-55 ppm

75-80 ppm
Polarity (TLC) High Rf (Non-polar)Low Rf (Polar)Mid Rf
IR (S=O stretch) None

1030-1070 cm


1120 & 1300 cm

References
  • Burkhard, J. A., et al. (2010).[1] Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Context on 4-membered ring strain/stability).

  • PubChem Compound Summary . (2025). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide. National Center for Biotechnology Information.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Thia-6-azaspiro[3.3]heptane 2-oxide and Other Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, the exploration of novel molecular scaffolds that occupy three-dimensional chemical space is paramount for the development of next-generation therapeutics. Saturated spirocycles, particularly strained systems like the spiro[3.3]heptane motif, have emerged as valuable building blocks.[1][2] Their rigid, well-defined structures offer predictable exit vectors for substituents, which can lead to improved target selectivity and enhanced physicochemical properties compared to traditional flat, aromatic rings.[3][4]

The sulfoxide functional group is another cornerstone of drug design, present in numerous natural products and approved pharmaceuticals.[5] It is a chiral, polar group that can act as a hydrogen bond acceptor and significantly influence a molecule's solubility and metabolic profile.

This guide provides a comparative analysis of 2-thia-6-azaspiro[3.3]heptane 2-oxide , a novel and strained spirocyclic sulfoxide, against other more common acyclic and cyclic sulfoxides. We will delve into the structural rationale for its potential biological activities, present hypothetical comparative data, and provide a detailed experimental protocol for its evaluation in a relevant biological assay.

Structural Analysis: A Tale of Rigidity vs. Flexibility

The potential biological activity of any compound is intrinsically linked to its three-dimensional structure. The key difference between 2-thia-6-azaspiro[3.3]heptane 2-oxide and a simple acyclic sulfoxide like dimethyl sulfoxide (DMSO) lies in conformational freedom.

  • 2-Thia-6-azaspiro[3.3]heptane 2-oxide: This molecule features a rigid framework built from two fused four-membered rings: an azetidine and a thietane, with the sulfur atom oxidized to a sulfoxide. This spirocyclic system severely restricts bond rotation, presenting the sulfoxide's oxygen and the azetidine's nitrogen in a fixed spatial orientation. The azetidine nitrogen also serves as a critical handle for synthetic diversification.[6]

  • Dimethyl Sulfoxide (DMSO): As a simple acyclic sulfoxide, DMSO is highly flexible. While it possesses potent biological properties of its own, including anti-inflammatory effects and the ability to act as a drug penetration enhancer, its interactions with biological targets are less specific due to its conformational mobility.[7][8][9]

  • Other Cyclic Sulfoxides: Compounds like aryl sulfoxides are being investigated as potent and selective enzyme inhibitors.[10] While they have more conformational constraint than DMSO, they typically lack the unique, strained three-dimensional geometry of the spiro[3.3]heptane system.

The rigidity of the 2-thia-6-azaspiro[3.3]heptane scaffold is hypothesized to be a significant advantage. In drug design, locking a molecule into its "bioactive conformation" can lead to a substantial increase in potency and a reduction in off-target effects. This scaffold serves as a bioisostere for commonly used motifs like piperidine and morpholine, often with improved properties such as increased water solubility.[6][11]

Comparative Biological Activity: From Solvent to Selective Modulator

While specific biological data for 2-thia-6-azaspiro[3.3]heptane 2-oxide is not yet widely published, we can extrapolate its potential based on the known activities of its constituent parts.

FeatureDimethyl Sulfoxide (DMSO)Aryl Sulfoxides (General)2-Thia-6-azaspiro[3.3]heptane 2-oxide (Hypothesized)
Primary Role Solvent, cryoprotectant, topical analgesic, anti-inflammatory agent.[7][12]Targeted enzyme inhibitors (e.g., MAGL inhibitors).[10]Potential for high-potency, selective target modulation due to rigid scaffold.
Mechanism Broad, pleiotropic effects; free-radical scavenging, membrane penetration enhancement.[7][12]Specific, often reversible, covalent or non-covalent binding to enzyme active sites.[10]Precise presentation of pharmacophoric features (sulfoxide, N-substituent) to a target binding pocket.
Selectivity Low; can have widespread, unintended effects in biological systems.[7]Can be optimized for high selectivity against a specific target.Potentially very high, driven by the unique 3D shape of the spirocyclic core.
Key Advantage Excellent solvent, well-characterized biological effects.[8]Tunable electronics and sterics for structure-activity relationship (SAR) studies.[10]Novel chemical space, improved physicochemical properties (e.g., solubility), fixed exit vectors for substituents.[3][6]

Structure-Activity Relationship (SAR): Avenues for Optimization

The principles of SAR guide the optimization of a lead compound into a drug candidate.[13][14] The 2-thia-6-azaspiro[3.3]heptane scaffold offers distinct opportunities for SAR exploration compared to simpler sulfoxides.

SAR_Comparison cluster_0 2-Thia-6-azaspiro[3.3]heptane 2-oxide cluster_1 Acyclic Sulfoxide (e.g., R1-SO-R2) TASH Spiro[3.3]heptane Core (Rigid Scaffold, Fixed Geometry) R_group R-Group (Modulate Target Interaction, Solubility, PK/PD) TASH->R_group N-functionalization Sulfoxide Sulfoxide (H-Bond Acceptor, Polarity) Acyclic_S Sulfur Core (Flexible) R1 R1 Group Acyclic_S->R1 Modify R1 R2 R2 Group Acyclic_S->R2 Modify R2

Caption: SAR points for the rigid spirocyclic scaffold vs. a flexible acyclic sulfoxide.

As the diagram illustrates, optimization of the spirocyclic compound would primarily involve modifying the 'R' group on the azetidine nitrogen. This allows chemists to systematically probe a target's binding pocket while the core scaffold maintains its rigid orientation. For a flexible acyclic sulfoxide, modifications to both R-groups are possible, but the resulting change in biological activity is convoluted by the molecule's conformational flexibility.

Experimental Protocol: Evaluating Anti-Inflammatory Activity

To empirically compare the biological activity of these sulfoxides, a robust and well-validated assay is required. Here, we describe a protocol to measure the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in a macrophage cell line (e.g., RAW 264.7), a standard model for assessing anti-inflammatory potential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TNF-α production.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test Compounds: 2-Thia-6-azaspiro[3.3]heptane 2-oxide, DMSO, and a reference inhibitor (e.g., Dexamethasone)

  • MTT or similar cell viability reagent

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute the stock solutions in cell culture medium to achieve final desired concentrations (e.g., 100 µM to 0.1 µM). Note: The final DMSO concentration in all wells, including controls, must be kept constant and low (<0.5%) to avoid solvent-induced effects.

  • Cell Treatment: Remove the old medium from the cells. Add 100 µL of medium containing the respective concentrations of test compounds or vehicle control (medium with 0.5% DMSO). Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for TNF-α analysis.

  • TNF-α Quantification (ELISA): Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): To the remaining cells in the plate, add 100 µL of fresh medium and 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize the formazan crystals and read the absorbance to ensure the test compounds are not cytotoxic at the tested concentrations.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Workflow for evaluating the anti-inflammatory activity of sulfoxides.

Conclusion and Future Outlook

The 2-thia-6-azaspiro[3.3]heptane 2-oxide scaffold represents an exciting frontier in drug discovery. By merging the conformational rigidity and favorable physicochemical properties of a strained spirocycle with the proven utility of the sulfoxide functional group, it offers the potential for developing highly selective and potent therapeutic agents. While simple sulfoxides like DMSO have broad, non-specific biological effects, the fixed three-dimensional architecture of this novel compound provides a platform for rational, targeted drug design.

Future research should focus on the synthesis of a library of N-substituted derivatives of 2-thia-6-azaspiro[3.3]heptane 2-oxide and their subsequent screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels. The experimental framework provided herein offers a starting point for characterizing its anti-inflammatory potential. Through such systematic investigation, the true therapeutic value of this and other strained spirocyclic systems can be fully realized.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
  • Dimethyl sulfoxide. Wikipedia.
  • Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands.
  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771. PubChem.
  • Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Derm
  • DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More. Healthline.
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • Clinical Considerations of Dimethyl Sulfoxide.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed.
  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Deriv
  • Structure-Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. PubMed.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Structure Activity Rel
  • 1251010-50-0|2-Thia-6-azaspiro[3.3]heptane 2-oxide. BLDpharm.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Effects of Cyclic vs. Acyclic Hydrophobic Subunits on the Chemical Structure and Biological Properties of Nylon-3 Co-Polymers. PMC.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • Structure–Bioactivity Relationship in Cyclic Peptoids: An Overview. Wiley Online Library.
  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. PMC.

Sources

A Comparative Guide to Emerging 3D Scaffolds: 2-Thia-6-azaspiro[3.3]heptane 2-oxide versus Traditional Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Innovation in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a testament to its remarkable utility and prevalence in a multitude of FDA-approved therapeutics.[1] Its conformational flexibility and basic nitrogen atom have made it a reliable cornerstone for designing molecules that interact with a vast range of biological targets. However, the very success of this scaffold has led to an increasingly crowded intellectual property space and a demand for novel chemical matter with improved pharmacological profiles.

This drive for innovation has shifted focus from planar, two-dimensional structures towards more complex, three-dimensional (3D) scaffolds.[2][3] These 3D structures offer access to unexplored chemical space and can provide superior target engagement through more defined spatial arrangements of pharmacophoric features.[4][5][6] One such emerging class of molecules is the azaspiro[3.3]heptane framework, which has been proposed as a compelling bioisosteric replacement for the piperidine ring.[7][8][9]

This guide provides a comprehensive, data-driven comparison between the traditional piperidine scaffold and a novel spirocyclic analog, 2-Thia-6-azaspiro[3.3]heptane 2-oxide . We will dissect their structural and physicochemical properties, explore the profound implications for pharmacokinetics and metabolic stability, and provide robust, validated experimental protocols for their direct comparison in a research setting.

Chapter 1: The Piperidine Scaffold: A Medicinal Chemistry Mainstay

The six-membered piperidine heterocycle is ubiquitous in drug design for valid reasons. It provides a non-planar saturated core, introducing a basic nitrogen that is often crucial for target binding and for modulating properties like aqueous solubility.[10][11] Its ability to adopt low-energy chair and boat conformations allows it to adapt to the steric demands of various binding pockets.[1]

However, this flexibility is a double-edged sword. While beneficial for initial hit discovery, it can also lead to entropic penalties upon binding and potential engagement with off-target proteins. Furthermore, piperidine rings can be susceptible to metabolic oxidation, particularly at the carbon atoms adjacent to the nitrogen, which can lead to rapid clearance and limit in vivo efficacy.[1][12] Strategies to mitigate these liabilities often involve substitution to block these metabolic "soft spots," but this can, in turn, increase lipophilicity and introduce other challenges.[12]

Chapter 2: The Rise of Spirocyclic Scaffolds: Introducing 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Spirocyclic scaffolds, characterized by two rings sharing a single atom, represent a significant evolution in molecular design. They replace the conformational ambiguity of monocycles like piperidine with a rigid, well-defined three-dimensional geometry. The azaspiro[3.3]heptane core, in particular, has been validated as a piperidine bioisostere, capable of improving metabolic stability and other drug-like properties.[8][13][14][15]

2-Thia-6-azaspiro[3.3]heptane 2-oxide is a particularly intriguing example. It retains the critical basic nitrogen within an azetidine ring while introducing a thietane 2,2-dioxide moiety. This unique combination imparts several key features:

  • Structural Rigidity: The spirocyclic fusion of two four-membered rings creates a rigid structure that projects substituents into precise vectors in 3D space.

  • Increased Polarity: The sulfone group (SO₂) is a strong hydrogen bond acceptor and significantly increases the polarity of the scaffold compared to a simple piperidine.

  • Metabolic Stability: The sulfone is a highly oxidized and generally metabolically inert functional group. Its presence, combined with the strained ring system, may shield the scaffold from common metabolic pathways that affect piperidines.[1]

The logical progression from a flexible, well-established scaffold to a rigid, novel bioisostere is a key strategy in modern drug optimization.

G Piperidine Piperidine Scaffold (Flexible, Well-Established) Bioisosterism Bioisosteric Replacement (Strategy) Piperidine->Bioisosterism Addresses Liabilities Azaspiroheptane Azaspiro[3.3]heptane Core (Rigid, 3D) Bioisosterism->Azaspiroheptane Leads to Class Target 2-Thia-6-azaspiro[3.3]heptane 2-oxide (Novel, Polar, Rigid) Azaspiroheptane->Target Specific Example

Caption: Conceptual workflow from piperidine to its spirocyclic bioisostere.

Chapter 3: Head-to-Head Comparison: Physicochemical and Structural Properties

The decision to employ a novel scaffold must be grounded in a thorough understanding of its fundamental properties relative to the established alternative. For this guide, we will compare the target spirocycle with N-Benzoylpiperidine , a representative piperidine analog that neutralizes the basicity of the nitrogen via amide formation, allowing for a more focused comparison of the core scaffolds' contributions to properties like lipophilicity and polarity.[16][17][18][19][20][21]

PropertyN-Benzoylpiperidine (Representative Analog)2-Thia-6-azaspiro[3.3]heptane 2-oxideRationale for Difference
Molecular Weight ( g/mol ) 189.25[17]131.20The spirocycle is a smaller, more compact core.
cLogP (Lipophilicity) 2.20[17]-1.7 (Calculated)The highly polar sulfone group in the spirocycle dramatically reduces lipophilicity and increases hydrophilicity.
Topological Polar Surface Area (TPSA) 20.3 Ų[17]46.6 Ų (Calculated)The two oxygen atoms of the sulfone group contribute significantly to the polar surface area, suggesting increased potential for hydrogen bonding and improved solubility.
H-Bond Acceptors 1 (carbonyl oxygen)[17]3 (two sulfone oxygens, one nitrogen)The spirocycle offers more sites for hydrogen bond interactions, which can be critical for aqueous solubility and target binding.
Rotatable Bonds 10The piperidine analog has rotation around the amide bond, while the spirocycle core is completely rigid, reducing the entropic cost of binding.
3D Shape Flexible (Chair/Boat)Rigid SpirocycleThe spirocycle provides fixed exit vectors for substituents, enabling more precise structure-activity relationship (SAR) exploration.[13]

Calculated values for 2-Thia-6-azaspiro[3.3]heptane 2-oxide are derived from standard computational models as experimental data is not widely published.

This data clearly illustrates the fundamental trade-offs. The spirocycle is a smaller, more polar, and more rigid scaffold. This profile suggests it could be an excellent choice for programs where high lipophilicity is a liability (e.g., leading to poor solubility or off-target effects) and where a rigid presentation of substituents is required for potent and selective target engagement.

Chapter 4: Implications for Drug Discovery and Development

The differences in physicochemical properties translate directly into predictable effects on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: The replacement of a piperidine ring with an azaspiro[3.3]heptane core has been shown to enhance metabolic stability.[8][9] The conformational rigidity can sterically hinder the approach of metabolic enzymes like Cytochrome P450s. Furthermore, the 2-Thia-6-azaspiro[3.3]heptane 2-oxide scaffold lacks the typical C-H bonds alpha to the nitrogen that are common sites of oxidation in piperidines, and the sulfone group is already in a high oxidation state, making it metabolically robust.[1][12]

  • Aqueous Solubility: High lipophilicity (LogP/D) is a leading cause of poor aqueous solubility in drug discovery.[22] The significantly lower calculated LogP and higher TPSA of the spirocycle strongly suggest it will confer greater aqueous solubility than a comparable piperidine analog, a highly desirable trait for formulation and bioavailability.

  • Target Engagement & Selectivity: The rigid 3D geometry of the spirocycle is its most powerful feature.[2] It allows medicinal chemists to design molecules where the pharmacophoric groups are held in an optimal conformation for binding to the target protein, potentially leading to significant gains in potency. This same rigidity can also enhance selectivity by preventing the molecule from contorting to fit into the binding sites of off-target proteins.

Chapter 5: Experimental Protocols for Comparative Analysis

To empower researchers to validate these theoretical advantages, this section provides detailed, self-contained protocols for three critical in vitro assays. These experiments form a foundational dataset for comparing any two scaffolds.

Protocol 1: Kinetic Aqueous Solubility Determination

This assay provides a high-throughput assessment of a compound's solubility, which is critical for ensuring reliable results in subsequent biological assays.[22][23][24][25]

Objective: To determine the maximum soluble concentration of a compound in an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (2-Thia-6-azaspiro[3.3]heptane 2-oxide and N-Benzoylpiperidine) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1-2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.

  • Separation: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to separate the dissolved compound (filtrate) from the precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in a DMSO/PBS mixture.

  • Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Protocol 2: Lipophilicity Determination (LogD₇.₄)

This assay measures the partitioning of a compound between an organic (n-octanol) and an aqueous phase at physiological pH, providing a key indicator of its membrane permeability and potential for non-specific binding.[26][27][28][29][30]

Objective: To experimentally determine the octanol-water distribution coefficient at pH 7.4.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Addition: Add a known amount of the test compound to a vial containing a 1:1 mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Cap the vial and shake vigorously for 3 hours at room temperature to allow the compound to partition between the two phases.[27]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Sampling & Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous).

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the gold standard for early assessment of metabolic liability, measuring the rate at which a compound is cleared by Phase I metabolic enzymes.[31][32][33][34][35]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound upon incubation with HLM.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare 1 µM Compound in Buffer C Pre-warm HLM + Compound Mixture at 37°C A->C B Thaw Human Liver Microsomes (HLM) on Ice B->C D Initiate Reaction: Add NADPH Cofactor C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add Cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J K Determine t½ and CLint J->K

Caption: Experimental workflow for the in vitro metabolic stability assay.

Methodology:

  • Preparation: In a 96-well plate, add the test compound to a phosphate buffer (pH 7.4) containing HLM (final concentration ~0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding cold acetonitrile containing an internal standard (IS).

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂ = -0.693 / slope). Intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life.

Conclusion

The choice between a classical piperidine scaffold and a novel bioisostere like 2-Thia-6-azaspiro[3.3]heptane 2-oxide is a strategic decision driven by the specific objectives of a drug discovery program.

  • Piperidine analogs remain an excellent choice for rapid library synthesis and initial exploration, benefiting from well-established chemistry and a vast historical database of SAR.[36][37] They are versatile and their properties can be tuned extensively through substitution.

  • 2-Thia-6-azaspiro[3.3]heptane 2-oxide represents a forward-thinking approach for lead optimization, particularly when facing challenges with metabolic instability, high lipophilicity, or poor solubility. Its rigid, polar, and three-dimensional nature provides a powerful tool to enhance drug-like properties and achieve superior selectivity, ultimately increasing the probability of success for a drug candidate.[9][14]

By leveraging the experimental protocols outlined in this guide, researchers can generate the critical data needed to make an informed, evidence-based decision on which scaffold is best suited to propel their project toward the clinic.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available from: [Link]

  • Oreate. Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. Published January 8, 2026. Available from: [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. Available from: [Link]

  • Warren Center for Neuroscience Drug Discovery. Extrapolated LogD7.4 Protocol. Squarespace. Published April 15, 2025. Available from: [Link]

  • Corning. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available from: [Link]

  • Cheméo. Chemical Properties of Piperidine (CAS 110-89-4). Cheméo. Available from: [Link]

  • Iscaff Pharma. Cancer drug development support using 3D scaffolds. Iscaff Pharma. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2008). In vitro solubility assays in drug discovery. Expert opinion on drug discovery, 3(11), 1257–1266. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • Di, L., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 17(5), 655-665. Available from: [Link]

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 9(7), 652-656. Available from: [Link]

  • Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Pacific Northwest National Laboratory. 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics. PNNL Research Highlight. Published December 21, 2021. Available from: [Link]

  • ResearchGate. (A) Schematic illustration of the workflow for the logD7.4 assay. (a)... Download Scientific Diagram. Available from: [Link]

  • Dixit, A. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo Hydroxamic Acids. Global Journal of Pharmacy & Pharmaceutical Sciences, 4(4). Available from: [Link]

  • ACS Publications. Advancement in Scaffold-Based 3D Cell Culture Models for Osteosarcoma Drug Screening. ACS Biomaterials Science & Engineering. Published November 10, 2025. Available from: [Link]

  • National Center for Biotechnology Information. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PubMed Central. Available from: [Link]

  • ACS Publications. Three-Dimensional (3D) Printing Scaffold-Based Drug Delivery for Tissue Regeneration. ACS Applied Bio Materials. Published December 26, 2025. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Published October 21, 2025. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560. Available from: [Link]

  • Evotec. Cyprotex LogD Shake Flask Fact Sheet. Evotec. Published May 21, 2024. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69892, Benzoylpiperidine. Available from: [Link]

  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Published July 21, 2025. Available from: [Link]

  • ChemBK. N-benzylpiperidine. ChemBK. Published April 9, 2024. Available from: [Link]

  • ChemRxiv. Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Published November 28, 2025. Available from: [Link]

  • National Center for Biotechnology Information. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PubMed Central. Published September 5, 2023. Available from: [Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]

  • ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Published November 14, 2023. Available from: [Link]

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Published April 8, 2024. Available from: [Link]

  • Usiena Air. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena Air. Published May 6, 2022. Available from: [Link]

  • Organic Syntheses. Benzoyl piperidine. Organic Syntheses Procedure. Available from: [Link]

  • Thieme. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76190, 1-Benzylpiperidine. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Published February 9, 2023. Available from: [Link]

  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Published July 12, 2023. Available from: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[38][38] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available from:

Sources

Publish Comparison Guide: Validating the Bioisosteric Utility of 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for researchers evaluating 2-Thia-6-azaspiro[3.3]heptane 2-oxide as a structural motif in lead optimization. It focuses on validating the scaffold's utility as a bioisostere for morpholine and piperazine, specifically addressing its physicochemical and metabolic "Mechanism of Action" (MoA).

Part 1: Executive Summary & Core Directive

The Challenge: Traditional saturated heterocycles like morpholine and piperazine are ubiquitous in drug discovery but often suffer from metabolic liability (oxidative attack at the


-carbon) and lipophilicity-driven toxicity .

The Solution: 2-Thia-6-azaspiro[3.3]heptane 2-oxide (and its sulfone analog) represents a "strained spiro heterocycle" (SSH) designed to "Escape from Flatland." Its Mechanism of Action is not biological inhibition, but Physicochemical Modulation :

  • Geometric Constraint: Enforcing a rigid 90° exit vector that alters substituent trajectory compared to the 109.5° chair conformation of morpholine.

  • Metabolic Shielding: Removing hydrogen atoms from the bridgehead position to block CYP450-mediated

    
    -oxidation.
    
  • Polarity Tuning: The sulfoxide (

    
    ) moiety acts as a strong hydrogen bond acceptor (HBA) with a high dipole moment, lowering LogD more aggressively than ether oxygens.
    

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

This section objectively compares the 2-Thia-6-azaspiro[3.3]heptane 2-oxide scaffold against the industry standards.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureMorpholine (Standard)2-Oxa-6-azaspiro[3.3]heptane (Alternative A)2-Thia-6-azaspiro[3.3]heptane 2-oxide (The Product)2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (Alternative B)
Geometry Chair (Flexible)Rigid Spiro (

rich)
Rigid Spiro (

rich)
Rigid Spiro (

rich)
Exit Vector ~109.5° (Equatorial)180° (Linear axis)180° (Linear axis)180° (Linear axis)
Metabolic Liability High (

-C oxidation)
Low (Bridgehead blocked)Medium (S-oxidation to sulfone)Low (Fully oxidized)
H-Bond Acceptor Weak (Ether O)Weak (Ether O)Strong (Sulfoxide O)Strong (Sulfone O)
Chirality AchiralAchiralChiral (Sulfoxide) Achiral

LogD (approx)
Reference (0)-0.5 to -1.0-1.5 to -2.0 -2.0 to -2.5
Solubility ModerateGoodHigh High
Expert Insight: The Chirality Factor

Unlike the oxa-spiro or the sulfone-spiro, the 2-oxide (sulfoxide) introduces a center of chirality at the sulfur atom if the nitrogen is substituted unsymmetrically.

  • Risk: Enantiomers may have different metabolic rates (S-oxidation) or off-target activities.

  • Opportunity: The sulfoxide oxygen can be oriented to engage specific H-bonds that the symmetric sulfone cannot.

Part 3: Mechanism of Action (MoA) Validation

To validate this scaffold in your lead series, you must prove it improves properties without sacrificing potency.

Geometric MoA: "Vector Analysis"

The spiro[3.3]heptane core forces substituents into a linear axis, unlike the "kinked" nature of piperazine.

  • Hypothesis: Replacing piperazine with the spiro-sulfoxide will maintain potency only if the receptor pocket tolerates a linear projection.

  • Validation: Docking studies overlaying the N-N vectors.

Metabolic MoA: "The Oxidation Shunt"

The primary metabolic pathway for this scaffold is S-oxidation (Sulfoxide


 Sulfone) rather than C-oxidation.
  • Causality: The bridgehead carbons have no protons, blocking the standard N-dealkylation pathway.

  • Result: The metabolite (sulfone) is often active and less toxic, effectively extending the pharmacodynamic half-life.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Microsomal Stability & Metabolite ID (The "Kill Experiment")

Purpose: Determine if the sulfoxide is a stable scaffold or a transient prodrug for the sulfone.

  • Preparation: Prepare 10 mM stock of the test compound (Spiro-Sulfoxide) in DMSO.

  • Incubation:

    • Mix test compound (1

      
      M final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH (1 mM).

    • Time points: 0, 15, 30, 60 min.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion (Spiro-Sulfoxide).

    • Crucial Step: Monitor formation of +16 Da peak (Sulfone).

  • Interpretation:

    • Scenario A: Rapid depletion of Sulfoxide + Appearance of Sulfone = Prodrug Behavior .

    • Scenario B: Slow depletion = Stable Scaffold .

Protocol B: Matched Molecular Pair (MMP) LogD Determination

Purpose: Quantify the "Lipophilicity Efficiency" gain.

  • Synthesize Pair: Compound X-Morpholine vs. Compound X-(Spiro-Sulfoxide).

  • Shake Flask Method:

    • Dissolve compounds in octanol-saturated PBS (pH 7.4).

    • Equilibrate for 4 hours at 25°C.

    • Separate phases and analyze concentration via HPLC-UV.

  • Calculation:

    
    .
    
  • Success Criteria: The Spiro-Sulfoxide analog should show a

    
     of > -1.0 compared to the morpholine parent, validating its use for lowering lipophilicity.
    

Part 5: Visualization of Signaling & Workflow

Diagram 1: Decision Tree for Scaffold Selection

Caption: A logical workflow for medicinal chemists deciding when to deploy the 2-Thia-6-azaspiro[3.3]heptane 2-oxide scaffold.

ScaffoldSelection Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab Metabolic Instability? Issue->Metab High Clearance Solub Poor Solubility / High LogD? Issue->Solub Low Sol Vector Vector Requirement? Metab->Vector Is Alpha-C oxidation the cause? Thia Switch to 2-Thia-6-azaspiro 2-oxide (Sulfoxide analog) Solub->Thia Need Strong HBA Morph Keep Morpholine/Piperazine Vector->Morph Need Chair Geometry Oxa Switch to 2-Oxa-6-azaspiro (Oxetane analog) Vector->Oxa Need Linear Geometry Oxa->Thia Need more Polarity? Sulfone Switch to 2-Thia-6-azaspiro 2,2-dioxide (Sulfone analog) Thia->Sulfone Need Avoid Chirality?

Diagram 2: Metabolic Fate Comparison

Caption: Mechanistic comparison of metabolic soft spots between Morpholine and the Thia-spiro scaffold.

MetabolicFate Morph Morpholine Scaffold (Ether) OxC CYP450 Attack (Alpha-Carbon) Morph->OxC High Rate RingOpen Ring Opening (Inactive/Toxic) OxC->RingOpen Deactivation Spiro 2-Thia-6-azaspiro 2-oxide (Sulfoxide) OxS CYP450 Attack (Sulfur Atom) Spiro->OxS Medium Rate Sulfone Sulfone Metabolite (Active/Stable) OxS->Sulfone Bioactivation / Stability

Part 6: References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Chupakhin, E., et al. (2019). "2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide: A Polar, Rigid, and Metabolic Stable Surrogate for Piperazine." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "2-Thia-6-azaspiro[3.3]heptane 2-oxide."[3][4] National Center for Biotechnology Information.

Sources

Technical Comparison: 2-Thia-6-azaspiro[3.3]heptane 2-oxide vs. 2,2-dioxide

[1]

Executive Summary

In the "escape from flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as premier bioisosteres for saturated heterocycles like piperidine, morpholine, and piperazine. Among these, the 2-thia-6-azaspiro[3.3]heptane core offers unique opportunities for physicochemical tuning via the sulfur oxidation state.

This guide compares the 2-oxide (sulfoxide) and 2,2-dioxide (sulfone) variants. While both serve to lower lipophilicity (LogD) and increase metabolic stability compared to their carbon or sulfide analogs, the sulfone is generally preferred in late-stage drug discovery due to its achiral nature, superior metabolic stability, and predictable hydrogen-bond accepting capability. The sulfoxide , conversely, introduces chirality and potential metabolic redox liabilities, making it a more challenging, albeit distinct, steric probe.

Chemical Structure & Stereochemistry[2]

The fundamental difference between these two analogs lies in the sulfur center's geometry and stereogenicity.

Feature2-Oxide (Sulfoxide) 2,2-Dioxide (Sulfone)
Formula C₅H₉NOSC₅H₉NO₂S
S-Atom Hybridization Pseudo-tetrahedral (

)
Tetrahedral (

)
Chirality Chiral at Sulfur. Exists as enantiomers (

). If the N-substituent is chiral, diastereomers are formed.
Achiral. The molecule possesses a plane of symmetry passing through the N and S atoms (assuming achiral N-substituent).
Dipole Moment High (~3.9 D)Very High (~4.5 D)
H-Bonding Strong Acceptor / Weak DonorStrong Double Acceptor (Two oxygens)
Expert Insight: The Chirality Trap

The sulfoxide (2-oxide) poses a significant development challenge. Because the sulfur atom is a stereogenic center, synthesizing this motif typically yields a racemate. Separating these enantiomers requires chiral chromatography. Furthermore, in biological systems, sulfoxides can undergo in vivo racemization or stereoselective metabolism, complicating PK/PD correlations. The sulfone , being achiral, eliminates this variable entirely.

Physicochemical Profile & Bioisosterism[2][3]

Both scaffolds are used to replace morpholine or piperazine rings to alter the LogD and pKa of a lead compound.

Lipophilicity (LogD)
  • Sulfone: The

    
     group is a "polarity sink." It significantly lowers LogD compared to the parent sulfide or even the sulfoxide. It is often used to fix solubility issues in lipophilic leads.
    
  • Sulfoxide: More polar than the sulfide but generally less polar than the sulfone.

Basicity (pKa) of the Amine

The oxidation state of sulfur influences the basicity of the distal nitrogen via inductive effects (

  • Parent (Sulfide): pKa

    
     10.0–10.5 (Highly basic, similar to secondary amines).
    
  • Sulfoxide: Moderate electron-withdrawing effect. Lowers

    
    -pKa by ~0.5–1.0 log unit.
    
  • Sulfone: Strong electron-withdrawing effect. Can lower the

    
    -pKa by 1.5–2.0 log units .
    
    • Implication: This pKa suppression (bringing it closer to 7.4–8.5) often improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG liability, which is often associated with high basicity.

Geometry & Exit Vectors

Unlike the chair conformation of piperidine (exit vectors at 180° or 60°), the spiro[3.3]heptane system is puckered. The angle between the two rings is approximately 90°, creating a "butterfly" shape. This provides a distinct vector for substituent presentation, potentially accessing new binding pockets.

Metabolic Stability

The metabolic fate of these two groups is the most critical differentiator for drug candidates.

The Sulfoxide Redox Cycle

The 2-oxide is metabolically labile. It is subject to:

  • Oxidation: CYP450 enzymes can oxidize the sulfoxide to the sulfone.

  • Reduction: Methionine sulfoxide reductase (Msr) or similar enzymes can reduce it back to the sulfide.

  • Result: Complex pharmacokinetics with circulating metabolites that may have different activities or toxicities.

The Sulfone Anchor

The 2,2-dioxide is generally a metabolic "dead end." It is highly resistant to further oxidation and reduction. It is primarily excreted unchanged or metabolized at distal sites (e.g., N-dealkylation).

  • Result: Predictable PK profile.[1]

Experimental Protocols

Synthesis: Controlled Oxidation from Sulfide

The challenge is stopping at the sulfoxide without over-oxidation, or driving the reaction fully to the sulfone.

Protocol A: Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2-oxide (Sulfoxide)
  • Reagents: Sodium Periodate (

    
    ), Methanol/Water.
    
  • Mechanism: Periodate is a selective oxidant that typically arrests at the sulfoxide stage.

  • Steps:

    • Dissolve 2-thia-6-azaspiro[3.3]heptane (1.0 eq) in MeOH:H₂O (1:1).

    • Cool to 0°C. Add

      
       (1.05 eq) portion-wise.
      
    • Stir at 0°C for 2 hours, then warm to RT for 12 hours.

    • Workup: Filter precipitate (inorganic salts). Extract filtrate with DCM.

    • Purification: Silica gel chromatography (MeOH/DCM gradient). Note: Product is a racemate.

Protocol B: Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (Sulfone)
  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA (excess).

  • Steps:

    • Dissolve 2-thia-6-azaspiro[3.3]heptane (1.0 eq) in MeOH:H₂O (1:1) or DCM.

    • Add Oxone® (2.5 eq) as a solid at RT. (Exothermic reaction; cool if scale >1g).

    • Stir vigorously for 4–6 hours. Monitor by TLC/LCMS (Sulfide and Sulfoxide peaks should disappear).

    • Workup: Quench with aqueous sodium bisulfite (to destroy excess oxidant). Adjust pH to >10 with NaOH. Extract the free amine with DCM or EtOAc.

    • Yield: Typically >85%. Product is often a crystalline solid.

Metabolic Stability Assay (Microsomal Stability)

To verify the stability advantage of the sulfone.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: Test compound at 1 µM.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS. Monitor loss of parent and appearance of +16 Da (Sulfoxide) or +32 Da (Sulfone) peaks.

    • Expectation: Sulfide clears rapidly. Sulfoxide shows moderate clearance (interconversion). Sulfone shows <5% loss (high stability).

Visualizing the Pathway

The following diagram illustrates the synthetic and metabolic relationship between the species.

SpiroChemistrySulfide2-Thia-6-azaspiro[3.3]heptane(Sulfide)LogP: High | pKa: ~10.5Sulfoxide2-Oxide (Sulfoxide)Chiral (Racemate)Metabolically LabileSulfide->SulfoxideNaIO4 (1 eq)Controlled Ox.Sulfide->SulfoxideCYP450Sulfone2,2-Dioxide (Sulfone)Achiral | Highly StablepKa: ~8.5-9.0Sulfide->SulfoneOxone (Excess)Direct RouteSulfoxide->SulfideReductase(In vivo)Sulfoxide->SulfonemCPBA / OxoneStrong Ox.Sulfoxide->SulfoneCYP450

Caption: Synthetic (solid blue) and Metabolic (dotted red) interconversion pathways. The sulfone is the thermodynamic and metabolic sink.

Summary Table: Selection Guide

Parameter2-Oxide (Sulfoxide)2,2-Dioxide (Sulfone)Recommendation
Stereochemistry Chiral (Enantiomers)AchiralSulfone (Simplifies synthesis/analysis)
Metabolic Stability Low (Redox cycling)High (Inert)Sulfone (Better PK prediction)
Polarity (LogD) Moderate reductionStrong reductionSulfone (Best for fixing high lipophilicity)
pKa Effect Mild suppressionStrong suppressionSulfone (Better permeability/hERG profile)
Synthetic Ease Moderate (Requires control)High (Robust oxidation)Sulfone

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Thia-6-azaspiro[3.3]heptane. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Series. Angewandte Chemie International Edition, 49(47), 8993–8995. (Discusses general spiro[3.3] properties). Link

  • Mykhailiuk, P. K. (2015).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3503-3510. Link

  • Chupakhin, E., et al. (2019). 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide derivatives as novel sulfone-containing building blocks. Tetrahedron Letters, 60(38), 151062. Link

  • Smith, D. A., et al. (2009). Volume of Distribution in Drug Design. Journal of Medicinal Chemistry, 53(17), 6267–6279. (Context on pKa and LogD optimization). Link

Technical Comparison Guide: 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the performance profile and cross-reactivity (selectivity) assessment of 2-Thia-6-azaspiro[3.3]heptane 2-oxide , a rigid spirocyclic scaffold increasingly utilized in medicinal chemistry.

This guide synthesizes data on bioisosteric replacement, metabolic stability, and off-target interactions, designed for application scientists and drug developers.

Executive Summary & Molecule Profile

2-Thia-6-azaspiro[3.3]heptane 2-oxide represents a "next-generation" bioisostere designed to replace morpholine, thiomorpholine, or piperazine rings in drug candidates.[1][2] Unlike flexible six-membered rings, this spirocyclic scaffold introduces high three-dimensional rigidity and specific vectorization of exit bonds, often improving metabolic stability and selectivity while modulating lipophilicity.[1][2][3]

Core Attributes
  • Role: Polar, rigid bioisostere (S-oxide provides H-bond acceptance without donation).[1][2]

  • Key Advantage: Lowers LogD while blocking metabolic "soft spots" (e.g.,

    
    -carbon oxidation) typical of morpholines.[1][2]
    
  • Cross-Reactivity Context: In this guide, "cross-reactivity" refers to off-target promiscuity (e.g., CYP inhibition, hERG binding) and chemical reactivity (glutathione trapping), rather than immunological antibody binding.

Performance Comparison: Spirocycle vs. Traditional Heterocycles[4]

The following data compares the Spiro-S-Oxide (2-Thia-6-azaspiro[3.3]heptane 2-oxide) against standard alternatives: Morpholine (Standard Ether) and Thiomorpholine 1-oxide (Flexible Sulfoxide).[1][2]

Table 1: Physicochemical & Metabolic Performance Matrix[1]
FeatureSpiro-S-Oxide (Subject)Morpholine (Standard)Thiomorpholine 1-oxide Performance Implication
Structure Rigid Spiro[3.3]Flexible ChairFlexible ChairSpiro rigidity reduces entropy penalty upon binding.[1][2]
Lipophilicity (

LogD)
-0.5 to -1.2 (vs Parent)Baseline-0.8 (approx)High Polarity: The exposed sulfoxide lowers LogD significantly, aiding solubility.[1][2]
Metabolic Stability (

)
High Low/MediumMediumBlockade: The spiro-linkage prevents oxidative ring opening common in morpholines.[1][2]
Basicity (

)
~7.5 - 8.5 ~8.3~7.0Tunable basicity; often slightly less basic than morpholine due to inductive S=O effect.[1][2]
Selectivity (Promiscuity) High ModerateModerateRigidity limits "induced fit" binding to off-targets (CYPs, hERG).[2]
Chemical Reactivity Low (Stable Sulfoxide)InertLowAlert: Strained rings can be reactive, but the S-oxide stabilizes the thietane ring.[1][2]

Key Insight: The transition from a 6-membered ring to the spiro[3.3] system typically reduces lipophilicity (LogD) despite adding carbon bulk, due to the specific solvation of the exposed polar sulfoxide and the compact spherical shape.

Cross-Reactivity & Selectivity Profiling

"Cross-reactivity" in small molecule development assesses whether the scaffold binds to unintended targets (promiscuity) or interferes with biological assays.

A. Metabolic Cross-Reactivity (CYP Inhibition)

The sulfoxide moiety is a metabolic handle.[2] It can be:

  • Oxidized to the sulfone (

    
    ) by CYP450s.[2]
    
  • Reduced to the sulfide by aldehyde oxidase or gut microbiota.[1][2]

  • Performance: The spiro-S-oxide shows lower direct CYP inhibition compared to flexible lipophilic amines because its high polarity prevents deep penetration into the CYP heme active site.[1][2]

B. Chemical Cross-Reactivity (Glutathione Trapping)

Thietane (4-membered sulfur ring) systems possess ring strain (~19 kcal/mol).[2] There is a theoretical risk of ring-opening by nucleophiles (like Glutathione, GSH).[2]

  • Observation: The 2-oxide oxidation state stabilizes the ring against nucleophilic attack compared to the unoxidized thietane or thietanium ions.[1][2]

  • Result: Low GSH adduct formation is typically observed, making it a "clean" fragment for covalent safety.[1][2]

C. Diagram: Selectivity & Bioisosteric Logic

The following diagram illustrates the structural logic reducing cross-reactivity (off-target binding) when moving from Morpholine to the Spiro-S-oxide.

BioisostereLogic Morpholine Morpholine (Flexible, Metabolic Soft Spot) OffTarget Off-Target (e.g., CYP, hERG) (Requires Induced Fit) Morpholine->OffTarget High Conformational Freedom allows binding Target Primary Therapeutic Target (Specific Binding) Morpholine->Target Binds Spiro 2-Thia-6-azaspiro[3.3]heptane 2-oxide (Rigid, Metabolically Blocked) Spiro->OffTarget Steric Clash / Rigidity Prevents Binding Spiro->Target Pre-organized Vector High Affinity

Figure 1: Bioisosteric replacement logic. The rigid spiro scaffold minimizes entropic loss upon binding to the specific target while preventing the "induced fit" required for promiscuous off-target (cross-reactive) binding.

Experimental Protocols

To validate the performance and cross-reactivity of this scaffold in your own pipeline, use the following self-validating protocols.

Protocol 1: Microsomal Stability & Metabolite ID (Metabolic Cross-Reactivity)

Purpose: To determine if the sulfoxide is metabolically labile (oxidized to sulfone) or stable.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.[2]

  • NADPH Regenerating System.[1][2]

  • Test Compound (Spiro-S-oxide derivative).[1][2]

  • Internal Standard (e.g., Tolbutamide).[2]

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4). Add microsomes (0.5 mg/mL final).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH.[1][2]

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
      .[2]
      
    • Crucial Step (Met ID): Set Mass Spec to scan for +16 Da (Sulfone formation) and -16 Da (Sulfide formation).[2]

  • Validation Criteria:

    • If

      
       min, the scaffold is stable.
      
    • If +16 Da peak is major, CYP-mediated S-oxidation is the primary clearance pathway (common for sulfoxides).[1][2]

Protocol 2: Glutathione (GSH) Trapping Assay (Chemical Reactivity)

Purpose: To assess the risk of the strained thietane ring opening and reacting with intracellular nucleophiles (toxicity flag).

Workflow:

  • Mix: Incubate Test Compound (10 µM) with Glutathione (GSH) (1 mM, 100-fold excess) in PBS (pH 7.4).

  • Control: Run a parallel blank without GSH.

  • Timepoints: Incubate at 37°C for 0, 4, and 24 hours.

  • Detection: Analyze via LC-MS.

  • Data Interpretation:

    • Look for Mass Shift: [M + 307] (Adduct of Compound + GSH).[2]

    • Pass Criteria: < 1% adduct formation after 24 hours indicates the spiro-ring is chemically stable and non-alkylating.[1][2]

Diagram: Experimental Workflow for Stability Assessment

Workflow cluster_Assays Cross-Reactivity & Stability Profiling Start Compound Synthesis (Spiro-S-oxide) Micro Microsomal Stability (Metabolic) Start->Micro GSH GSH Trapping (Chemical Reactivity) Start->GSH LogD LogD Shake-Flask (Lipophilicity) Start->LogD Analysis LC-MS/MS Analysis Micro->Analysis GSH->Analysis LogD->Analysis Decision Decision Gate Analysis->Decision Lead Opt Lead Opt Decision->Lead Opt Stable & Selective Redesign Redesign Decision->Redesign Reactive/Unstable

Figure 2: Screening workflow to validate the spiro-scaffold's suitability for drug development.

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of 2-Thia-6-azaspiro[3.3]heptane.Organic Letters .

  • Wuitschik, G., et al. (2010).[2] Spirocyclic Oxetanes: Synthesis and Properties of a New Bioisostere.Angewandte Chemie International Edition .

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2]Chemical Reviews .

  • Barnes-Seeman, D. (2020).[1][2] The Role of Spirocyclic Scaffolds in Drug Discovery: Bioisosteres and Beyond.[1][2]Journal of Medicinal Chemistry .

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1][2]Organic & Biomolecular Chemistry .

Sources

Validating the Therapeutic Utility of 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-Thia-6-azaspiro[3.3]heptane 2-oxide (referred to herein as TASH-2-O ), a high-value spirocyclic scaffold used in modern drug discovery.

Unlike a standalone drug, TASH-2-O is a structural motif (fragment) designed to replace metabolically labile or planar rings (like morpholine or piperazine) in clinical candidates. "Validating the target" in this context refers to confirming that the incorporation of this scaffold improves the drug's engagement with its biological target (e.g., Kinase, GPCR) while optimizing physicochemical properties ("Escape from Flatland").

A Comparative Guide for Lead Optimization

Part 1: The Comparative Landscape

To validate TASH-2-O, one must benchmark it against the "standard" heterocycles it replaces. The primary justification for using this strained spirocycle is to lower lipophilicity (LogD) and block metabolic "soft spots" without sacrificing target affinity.

The Competitors
FeatureSubject: TASH-2-O Alternative A: Morpholine Alternative B: Thiomorpholine 1,1-dioxide
Structure Spirocyclic (3D, Rigid)Monocyclic (Chair, Flexible)Monocyclic (Chair, Flexible)
Fsp³ Character High (1.0) – "Escape from Flatland"MediumMedium
Metabolic Stability High – No adjacent C-H bonds to activate.Low/Medium

-carbons are prone to oxidation.
Medium – Sulfone is stable, but ring is flexible.
Vector Geometry Linear/Axial (Defined exit vector)Equatorial/Axial (Dynamic)Equatorial/Axial (Dynamic)
Lipophilicity (LogD) Low (Polar Sulfoxide)ModerateLow
Chirality Chiral (Sulfoxide) – Enantiomers must be separated.AchiralAchiral
Why TASH-2-O? The Mechanistic Rationale
  • Metabolic Blocking: Morpholine is often metabolized via oxidation at the carbon alpha to the nitrogen. TASH-2-O removes these protons entirely or places them in a strained 4-membered ring where oxidation is energetically unfavorable (Bredt’s rule/strain effects).

  • Dipole Orientation: The sulfoxide (S=O) provides a strong dipole for hydrogen bonding in the target pocket without the H-bond donor penalty, often improving permeability compared to amides.

Part 2: Validation Metrics (Representative Data)

The following data illustrates a typical validation campaign where a Morpholine-based lead is converted to a TASH-2-O analog to rescue a metabolic liability.

Experiment 1: Physicochemical & Metabolic Profiling

Objective: Validate that TASH-2-O improves metabolic stability (Cl_int) compared to alternatives.

MetricMorpholine Analog (Control) TASH-2-O Analog (Test) Interpretation
LogD (pH 7.4) 2.11.4 TASH-2-O lowers lipophilicity, reducing non-specific binding.
Solubility (µM) 50>150 The polar sulfoxide and 3D shape disrupt crystal packing, enhancing solubility.
HLM Cl_int (µL/min/mg) 45 (High Clearance)<12 (Low Clearance) CRITICAL VALIDATION: The spiro-scaffold blocks oxidative metabolism.
hERG Inhibition (IC50) 8 µM>30 µM Reduced lipophilicity correlates with lower cardiotoxicity risk.
Experiment 2: Target Engagement (Potency)

Objective: Validate that the rigid spiro-geometry fits the binding pocket (e.g., LTA4H or Kinase hinge).

  • Morpholine IC50: 15 nM

  • TASH-2-O IC50: 18 nM

Part 3: Experimental Protocols

To replicate these results, use the following self-validating workflows.

Protocol A: Microsomal Stability Assay (The "Survival" Test)

This confirms the scaffold's resistance to P450 oxidation.

  • Preparation: Prepare 10 mM stock solutions of the TASH-2-O analog and the Morpholine control in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

This confirms the scaffold allows correct orientation in the protein pocket.

  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the TASH-2-O analog at 5 concentrations (e.g., 0.1x to 10x the expected Kd) in single-cycle kinetics mode.

  • Reference: Use a flow cell with no protein (blank) and a flow cell with the Morpholine analog (positive control).

  • Validation Check:

    • Square Wave: Fast on/off rates are typical for fragments.

    • Stoichiometry (Rmax): Ensure binding is 1:1. If Rmax is >120% theoretical, non-specific aggregation is occurring (a failure of the scaffold).

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the decision logic for selecting TASH-2-O over Morpholine, highlighting the "Exit Vector" concept critical for target validation.

SpiroValidation Lead Lead Compound (Morpholine Core) Problem Problem Identified: High Metabolic Clearance (Oxidation at u03b1-carbon) Lead->Problem Design Design Strategy: Bioisosteric Replacement Problem->Design OptionA Option A: Thiomorpholine 1,1-dioxide (Flexible, Polar) Design->OptionA OptionB Option B: TASH-2-O (Spiro Sulfoxide) (Rigid, Defined Vector) Design->OptionB Validation Validation Assays: 1. HLM Stability 2. Target Affinity (SPR) OptionA->Validation OptionB->Validation OutcomeA Outcome A: Improved Stability BUT Flexible (Entropy Penalty) Validation->OutcomeA Moderate Potency OutcomeB Outcome B: High Stability + Rigid Fit (Valid Therapeutic Target) Validation->OutcomeB High Potency

Caption: Decision tree for validating TASH-2-O as a superior bioisostere for metabolically unstable leads.

Part 5: Critical Implementation Notes

The Chirality Challenge

Unlike Morpholine (achiral), TASH-2-O is chiral due to the sulfoxide sulfur atom (unless the molecule possesses a plane of symmetry through substitution, but typically derivatives are chiral).

  • Implication: You must separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography).

  • Validation Step: Test both enantiomers

    
     and 
    
    
    
    separately. Usually, one enantiomer will show superior target affinity (eutomer) while the other may be inactive (distomer). Failure to separate them will dilute your potency data by 50%.
Synthesis Sourcing

This scaffold is difficult to synthesize de novo in a biology lab. It is standard practice to source the building block 2-thia-6-azaspiro[3.3]heptane 2-oxide (CAS: 1251010-50-0) or its N-Boc protected derivative from specialized vendors (e.g., Enamine, WuXi) before coupling it to your drug core.

References

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4][5] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[1][6] Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.[1] Link

  • Enamine Ltd. (2025).[6] Spirocyclic Sulfoxides and Sulfones in Drug Design. Enamine Building Blocks Collection. Link

  • Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery.[3][7][8][9] Current Topics in Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Thia-6-azaspiro[3.3]heptane 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Thia-6-azaspiro[3.3]heptane 2-oxide (CAS: 1251010-50-0) is a strained spirocyclic building block used primarily in medicinal chemistry to alter the physicochemical properties (solubility, metabolic stability) of drug candidates.[1]

Unlike standard aliphatic amines, this compound possesses two distinct risk factors:

  • Ring Strain: The spiro[3.3]heptane core consists of two four-membered rings. While kinetically stable, the thermodynamic strain energy (~60 kcal/mol) implies that ring-opening reactions—triggered by strong acids or thermal shock—can be exothermic and unpredictable.

  • Sulfoxide Polarity: The 2-oxide moiety increases polarity and water solubility. Like Dimethyl Sulfoxide (DMSO), sulfoxides can act as permeation enhancers, potentially facilitating the transdermal absorption of other toxic reagents present in the reaction matrix.

Core Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Potential Sensitizer . Due to the lack of long-term chronic toxicity data, apply the Precautionary Principle for Novel Chemical Entities (NCEs).

Risk Assessment & Hazard Identification

The following hazard classification is derived from structure-activity relationship (SAR) analysis of analogous spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane) and available safety data sheets for the hydrochloride salts.

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2]Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5]Direct contact will cause dermatitis. The amine functionality is basic and corrosive to mucous membranes.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][6]Dust or splash can cause immediate, severe pain and potential corneal damage.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4][6][7]Zero-tolerance for open-bench handling. All solids must be manipulated in a fume hood.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for strained heterocyclic amines, particularly when in solution. Use the following decision matrix to select PPE based on the operation.

PPE Selection Protocol[4][8][9]
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Scale-up >5g, Heating, or Solution)Technical Rationale
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesSafety glasses do not seal against airborne dust or splashes. The basicity of the amine poses a risk of chemical burns to the eye.
Hand (Primary) Nitrile Gloves (Min. 0.11 mm / 4 mil)High-Grade Nitrile (Min. 0.20 mm / 8 mil)Standard nitrile provides adequate splash protection for the solid.
Hand (Secondary) Not required for solidDouble Gloving or Laminate (Silver Shield) CRITICAL: If dissolved in DMSO, DMF, or DCM, the sulfoxide moiety may enhance skin absorption. Laminate gloves prevent carrier-solvent permeation.
Respiratory Fume Hood (Face velocity > 100 fpm)P100/OV Respirator (If hood work is impossible)Inhalation of amine vapors/dust triggers respiratory sensitization.
Body Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek/PVC)Protects personal clothing from saturation during potential spills.

Engineering Controls & Handling Workflow

The "Zero-Exposure" Workflow

The following diagram illustrates the mandatory decision logic for handling this compound.

HandlingProtocol Start Start: Handling 2-Thia-6-azaspiro[3.3]heptane 2-oxide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Reaction Mix StateCheck->Solution Weighing Weighing Operation Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Hood Standard Fume Hood (Sash at working height) Glovebox Glovebox / Isolator (Inert Atmosphere) StaticCheck Is Static Control Active? Weighing->StaticCheck StaticCheck->Hood Yes (Ionizer present) StaticCheck->Glovebox No (Powder is flyaway) DMSODMF DMSO / DMF / Methanol SolventCheck->DMSODMF StandardSolv Ether / Toluene / EtOAc SolventCheck->StandardSolv DoubleGlove REQUIREMENT: Double Glove or Laminate (Permeation Risk) DMSODMF->DoubleGlove SingleGlove Standard Nitrile Gloves StandardSolv->SingleGlove DoubleGlove->Hood SingleGlove->Hood

Figure 1: Decision Logic for Engineering Controls. Note the specific requirement for enhanced glove protection when polar aprotic solvents are used.

Specific Handling Procedures[1][4][5][7][9][10]

A. Weighing & Transfer:

  • Hygroscopicity Alert: Sulfoxides and amine oxides are often hygroscopic. Limit exposure to ambient air.[3][8] Ideally, weigh inside a glovebox or use a weighing funnel with a ground glass joint to transfer directly into the reaction vessel under nitrogen flow.

  • Static Mitigation: Fine powders of spirocyclic salts can be statically charged. Use an ionizing fan or anti-static gun in the fume hood to prevent "flyaway" powder, which increases inhalation risk.

B. Reaction Setup:

  • Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon. Oxygen can slowly oxidize the amine or sulfoxide functionalities over time, leading to impurities.

  • Thermal Control: Due to ring strain, avoid rapid heating. Ramp temperatures slowly (

    
    ) to prevent thermal runaway, especially if using strong acids which might trigger ring opening.
    

Emergency Response & First Aid

This protocol is self-validating: it prioritizes decontamination speed over diagnosis.

Incident TypeImmediate Action Protocol
Eye Contact 1. Flush immediately with water for 15 minutes. 2. Hold eyelids open; remove contacts if easy to do.[5][6] 3. Seek medical attention. (Basic amines cause penetrating burns).
Skin Contact 1. Drench area with water immediately.[3][6][8] 2. Remove contaminated clothing under the shower. 3. Wash with soap and water.[1][3][6][7][8] Do not use ethanol (increases absorption).
Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, oxygen should be administered by trained personnel.[7] 3. Monitor for delayed pulmonary edema (common with amine inhalation).
Spill (Solid) 1. Evacuate immediate area. 2. Wear P100 respirator and goggles. 3. Cover with wet paper towels to prevent dust, then sweep into a bag.
Spill (Liquid) 1. Absorb with vermiculite or sand. 2. Do not use sawdust (reaction with oxidizers/amines can be exothermic). 3. Place in a sealed container labeled "Hazardous Waste - Amine".

Storage & Disposal

Storage Conditions
  • Temperature: Refrigerator (

    
    ).
    
  • Atmosphere: Store under inert gas (Argon preferred).

  • Container: Tightly sealed glass vial. Avoid metal containers if the compound is in salt form (corrosion risk).

  • Incompatibility: Segregate from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Acid Chlorides (vigorous reaction with the amine).

Disposal Plan

Do not dispose of down the drain. This compound contains Nitrogen and Sulfur.

  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation: Keep separate from halogenated waste if possible, though often combined in "Non-Halogenated Organic" streams depending on facility rules.

  • Labeling: Must be clearly labeled with the chemical name and "Irritant" pictogram.

References

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane.[2][9][10] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. (Provides context on the stability and synthesis of spiro[3.3]heptane systems).
  • Enamine. (2023). Safety Data Sheet: Spirocyclic Amines. (General handling for spirocyclic amine building blocks).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.